molecular formula C14H20O B094959 alpha-Amylcinnamyl alcohol CAS No. 101-85-9

alpha-Amylcinnamyl alcohol

Cat. No.: B094959
CAS No.: 101-85-9
M. Wt: 204.31 g/mol
InChI Key: LIPHCKNQPJXUQF-UHFFFAOYSA-N
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Description

2-Benzylidene-1-heptanol is a phenylpropanoid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylideneheptan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11,15H,2-3,5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPHCKNQPJXUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049393
Record name alpha-Amylcinnamyl alcohol
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Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to slightly yellow liquid, light floral note
Record name alpha-Amylcinnamyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/558/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water, miscible (in ethanol)
Record name alpha-Amylcinnamyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/558/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.954-0.962
Record name alpha-Amylcinnamyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/558/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

101-85-9
Record name α-Amylcinnamyl alcohol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Heptanol, 2-(phenylmethylene)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Amylcinnamyl alcohol
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Record name 2-pentyl-3-phenylprop-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Guide to the Nomenclature, Properties, and Scientific Applications of α-Amylcinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed overview of α-Amylcinnamyl alcohol, a significant aromatic compound in the fragrance and flavor industries. We will delve into its comprehensive nomenclature, explore its physicochemical properties, outline its synthesis, and discuss its applications and toxicological profile, grounded in authoritative scientific literature.

Nomenclature and Chemical Identification

In scientific literature and commercial applications, α-Amylcinnamyl alcohol is known by a variety of names. This multiplicity arises from different naming conventions (IUPAC, common names, trade names) and historical usage across various industries.[1] A clear understanding of these synonyms is critical for accurate literature review and chemical sourcing. The authoritative chemical identifier is its CAS (Chemical Abstracts Service) number, which is unique to this specific substance.[1]

The primary IUPAC name for this compound is 2-benzylideneheptan-1-ol .[2]

Table 1: Synonyms and Chemical Identifiers for α-Amylcinnamyl Alcohol

Identifier Type Identifier Source
IUPAC Name 2-benzylideneheptan-1-ol [2]
CAS Number 101-85-9 [1][2]
Common Synonyms α-Amylcinnamic alcohol [1][3]
Amylcinnamyl alcohol [1][4]
α-Pentylcinnamyl alcohol [1][5]
2-Amyl-3-phenyl-2-propen-1-ol [1][5]
2-Benzylideneheptanol [1][5]
1-Heptanol, 2-(phenylmethylene)- [1][2][5]
Buxinol [6]
FEMA Number 2065 [2]
JECFA Number 674 [2]
Molecular Formula C₁₄H₂₀O [2][3]

| Molecular Weight | 204.31 g/mol |[2][3] |

Physicochemical Properties

The physical and chemical properties of α-Amylcinnamyl alcohol dictate its application, particularly its stability and olfactory characteristics in various formulations. It is a colorless to slightly yellow liquid with a characteristic light floral, sweet, and waxy scent, sometimes with a hint of cinnamon.[1][4][7] Its high boiling point and low vapor pressure contribute to its longevity as a fragrance component.[3][7]

Table 2: Physicochemical Data of α-Amylcinnamyl Alcohol

Property Value Source
Appearance Colorless to slightly yellow liquid [2]
Boiling Point 141-143 °C @ 5 mm Hg [7]
Flash Point > 93 °C (> 200 °F) [3]
Density 0.954 - 0.962 g/cm³ [2][7]
Vapor Pressure 0.000640 mmHg @ 25 °C [7]
Water Solubility 25.72 mg/L (insoluble) [3][7]
Solubility in Ethanol Miscible [2]
log KOW (Octanol-Water Partition Coeff.) 4.35 - 4.4 [3][7]

| Refractive Index | 1.533 - 1.540 |[2] |

Synthesis and Manufacturing

The primary industrial synthesis of α-Amylcinnamyl alcohol is achieved through the chemical reduction of α-Amylcinnamaldehyde.[8] This process involves the conversion of the aldehyde functional group to a primary alcohol.

The overall synthesis pathway can be visualized as a two-step process starting from common precursors:

  • Aldol Condensation: Benzaldehyde is reacted with heptanal in an aldol condensation reaction to form α-Amylcinnamaldehyde.

  • Reduction: The resulting aldehyde is then selectively reduced to α-Amylcinnamyl alcohol.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Selective Reduction Benzaldehyde Benzaldehyde alpha-Amylcinnamaldehyde alpha-Amylcinnamaldehyde Benzaldehyde->alpha-Amylcinnamaldehyde + Heptanal (Base Catalyst) alpha-Amylcinnamyl_alcohol α-Amylcinnamyl alcohol alpha-Amylcinnamaldehyde->alpha-Amylcinnamyl_alcohol e.g., NaBH4

Caption: General synthesis pathway for α-Amylcinnamyl alcohol.

Conceptual Laboratory Protocol: Reduction of α-Amylcinnamaldehyde

This protocol describes a representative method for the synthesis of α-Amylcinnamyl alcohol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve α-Amylcinnamaldehyde in a suitable solvent such as ethanol or methanol. Place the flask in an ice bath to maintain a low temperature (0-5 °C).

  • Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The choice of NaBH₄ is based on its selectivity for reducing aldehydes over other functional groups that might be present.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until all the starting aldehyde has been consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a weak acid (e.g., dilute HCl) to neutralize any excess reducing agent.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure α-Amylcinnamyl alcohol.

Applications and Regulatory Limits

α-Amylcinnamyl alcohol is widely used as a fragrance ingredient in a vast array of consumer products, including perfumes, soaps, detergents, skin care items, and hair care products.[4] It also serves as a flavoring agent in the food industry.[1][2]

Due to its potential to act as a skin sensitizer, its use is regulated by the International Fragrance Association (IFRA).[1] IFRA Standards set maximum allowable concentrations in different categories of finished consumer products to ensure safety.[5][7]

Table 3: IFRA 49th Amendment Restriction Limits for α-Amylcinnamyl Alcohol

Product Category Description Max. Concentration (%)
Category 1 Products applied to the lips 0.27
Category 2 Products applied to the axillae (deodorants) 0.08
Category 4 Products related to fine fragrance 1.5
Category 5A Body lotion products 0.38
Category 5B Face moisturizer products 0.32
Category 6 Products with oral and lip exposure (e.g., toothpaste) 0.32
Category 9 Rinse-off soaps and shampoos 1.6
Category 10A Household cleaning products (non-spray) 1.6
Category 10B Household aerosol/spray products 3.5
Category 12 Air care products (not intended for skin contact) 79.0

This table presents a selection of categories for illustrative purposes. For a complete list, refer to the official IFRA documentation.[5]

Toxicological Profile and Safety Assessment

The safety of α-Amylcinnamyl alcohol has been thoroughly evaluated by the Research Institute for Fragrance Materials (RIFM).[1][3] The primary toxicological endpoint of concern is skin sensitization.

  • Skin Sensitization: α-Amylcinnamyl alcohol is classified as a weak skin sensitizer.[1][3] This means that in a small subset of susceptible individuals, repeated contact may lead to an allergic skin reaction.[1] The RIFM has established a No Expected Sensitization Induction Level (NESIL) of 3500 μg/cm² based on comprehensive data.[3]

  • Genotoxicity: The compound has been found to be non-mutagenic in the Ames assay, a standard test for evaluating the genotoxic potential of a chemical.[3]

  • Systemic Toxicity: At the current levels of use in consumer products, the total systemic exposure is well below the Threshold of Toxicological Concern (TTC), indicating a low risk of systemic toxicity.[3]

  • Irritation: It is considered an eye irritant.[6][7] While not classified as a primary skin irritant, it may cause non-allergic contact dermatitis by degreasing the skin upon prolonged contact.[6]

The safety assessment of a fragrance ingredient like α-Amylcinnamyl alcohol follows a structured, multi-step process.

G cluster_in_vitro Examples of In Vitro Assays A Initial Screening (In Silico / QSAR) B In Vitro Testing (Non-Animal Methods) A->B C In Vivo Confirmation (e.g., LLNA, if necessary) B->C DPRA DPRA (Peptide Reactivity) KeratinoSens KeratinoSens™ (Keratinocyte Activation) E Risk Characterization (Derive NESIL / NOAEL) C->E D Exposure Assessment (Creme RIFM Model) D->E F Regulatory Standard Setting (IFRA Concentration Limits) E->F

Caption: Workflow for fragrance ingredient safety assessment.

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)

The DPRA is a key in vitro method for predicting skin sensitization potential by measuring the reactivity of a chemical with model synthetic peptides containing cysteine and lysine.

  • Preparation of Solutions: Prepare a stock solution of α-Amylcinnamyl alcohol in a suitable solvent like acetonitrile. Prepare solutions of the cysteine and lysine peptides in the appropriate buffer.

  • Incubation: Mix the test chemical solution with each peptide solution in a 1:10 (cysteine) or 1:50 (lysine) molar ratio. Incubate the mixture for 24 hours at room temperature, allowing for any potential reaction to occur.

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The concentration of the remaining, unreacted peptide is measured.

  • Calculation of Peptide Depletion: Calculate the percentage of peptide depletion for both cysteine and lysine using the following formula:

    • % Depletion = [1 - (Peak Area of Peptide with Test Chemical / Peak Area of Peptide in Control)] x 100

  • Prediction Model: The mean depletion of both peptides is used to classify the substance into one of four reactivity classes (no, low, moderate, or high reactivity), which correlates with its skin sensitization potential. A positive result in the DPRA, as was found for α-amylcinnamyl alcohol, indicates a potential to react with skin proteins.[3]

Conclusion

α-Amylcinnamyl alcohol is a commercially significant aroma chemical with a well-defined chemical identity, despite its numerous synonyms. Its physicochemical properties make it a versatile and persistent ingredient in fragrance and flavor applications. While it is a weak skin sensitizer, a robust framework of safety assessment and regulatory oversight by bodies like RIFM and IFRA ensures its safe use in consumer products through strict concentration limits. A thorough understanding of its nomenclature, properties, and toxicological profile is essential for researchers and professionals in the chemical and consumer goods sectors.

References

  • Amylcinnamyl Alcohol. Cosmetics Info.[Link]

  • alpha-Amylcinnamyl alcohol. The Fragrance Conservatory.[Link]

  • alpha-Amylcinnamyl alcohol. PubChem, National Center for Biotechnology Information.[Link]

  • alpha-amyl cinnamyl alcohol. The Good Scents Company.[Link]

  • RIFM fragrance ingredient safety assessment, α-amylcinnamyl alcohol, CAS Registry Number 101-85-9. Food and Chemical Toxicology.[Link]

  • IFRA STANDARD: alpha-Amyl cinnamic alcohol. International Fragrance Association.[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Human Cell Line Activation Test (h-CLAT) of alpha-Amylcinnamyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for assessing the skin sensitization potential of alpha-Amylcinnamyl alcohol using the Human Cell Line Activation Test (h-CLAT). This document is intended for researchers, scientists, and drug development professionals engaged in toxicological screening and safety assessment of chemical compounds. We delve into the scientific rationale of the h-CLAT, present a detailed, field-proven protocol, and offer insights into data interpretation. The h-CLAT is an in vitro assay that recapitulates the third key event of the skin sensitization Adverse Outcome Pathway (AOP)—the activation of dendritic cells (DCs).[1][2][3] By quantifying the upregulation of specific cell surface markers on a human monocytic leukemia cell line (THP-1), this assay provides a robust, animal-free method for identifying potential skin sensitizers.[2]

Introduction: The Scientific Foundation of h-CLAT

Allergic contact dermatitis is a prevalent inflammatory skin disease resulting from repeated skin contact with a sensitizing substance. The underlying immunological mechanism is complex and has been conceptualized in the Adverse Outcome Pathway (AOP) for skin sensitization. The h-CLAT specifically addresses Key Event 3: Dendritic Cell Activation.[1][4][5][6]

Dendritic cells, the sentinels of the immune system in the skin, recognize haptens (small reactive molecules) and undergo a maturation process. This activation is characterized by the upregulation of co-stimulatory molecules (e.g., CD86) and adhesion molecules (e.g., CD54) on the cell surface.[2] These markers are crucial for the subsequent activation of T-cells, a critical step in the induction of an allergic response.[2]

The h-CLAT utilizes the THP-1 cell line, a human monocytic leukemia cell line that serves as a surrogate for dendritic cells.[2][7][8] Upon exposure to a sensitizing chemical, THP-1 cells upregulate the expression of CD86 and CD54. The expression of these markers is quantified using flow cytometry, providing a sensitive and quantitative measure of the chemical's sensitizing potential.[2]

The Target Compound: alpha-Amylcinnamyl alcohol

Alpha-Amylcinnamyl alcohol (CAS No. 101-85-9) is a fragrance ingredient commonly used in cosmetics and personal care products. It is recognized as a weak skin sensitizer.[9][10] Its potential to induce skin sensitization necessitates careful evaluation, making it an ideal candidate for assessment with the h-CLAT.

The h-CLAT Workflow: A Visual Overview

The h-CLAT protocol involves a series of sequential steps, from initial cell culture and cytotoxicity assessment to chemical exposure and flow cytometric analysis. The following diagram illustrates the overall workflow.

hCLAT_Workflow cluster_prep Phase 1: Preparation cluster_cytotox Phase 2: Cytotoxicity Assay cluster_main Phase 3: Main Experiment cluster_analysis Phase 4: Data Analysis & Interpretation cell_culture THP-1 Cell Culture (Maintain log phase growth) test_chemical Prepare alpha-Amylcinnamyl alcohol Stock Solution seed_cells_cytotox Seed THP-1 Cells cell_culture->seed_cells_cytotox expose_cytotox Expose to alpha-Amylcinnamyl alcohol (24h) seed_cells_cytotox->expose_cytotox pi_stain_cytotox Propidium Iodide (PI) Staining expose_cytotox->pi_stain_cytotox facs_cytotox Flow Cytometry Analysis pi_stain_cytotox->facs_cytotox cv75_calc Calculate CV75 Value facs_cytotox->cv75_calc seed_cells_main Seed THP-1 Cells cv75_calc->seed_cells_main Inform Dosing expose_main Expose to alpha-Amylcinnamyl alcohol (24h at sub-toxic doses) seed_cells_main->expose_main harvest_stain Harvest & Stain with CD86/CD54 Antibodies expose_main->harvest_stain facs_main Flow Cytometry Analysis harvest_stain->facs_main rfi_calc Calculate Relative Fluorescence Intensity (RFI) facs_main->rfi_calc prediction Apply Prediction Model (Compare to Thresholds) rfi_calc->prediction classify Classify as Sensitizer or Non-Sensitizer prediction->classify

Figure 1: A schematic of the h-CLAT experimental workflow.

Detailed Experimental Protocols

This section provides a step-by-step methodology for conducting the h-CLAT with alpha-Amylcinnamyl alcohol. Adherence to aseptic cell culture techniques and good laboratory practices is paramount.

Materials and Reagents
Material/ReagentSupplier (Example)Catalog Number (Example)
THP-1 Cell LineATCCTIB-202
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-StreptomycinGibco15140122
L-GlutamineGibco25030081
2-MercaptoethanolSigma-AldrichM3148
alpha-Amylcinnamyl alcoholSigma-AldrichA48405
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650
Propidium Iodide (PI)InvitrogenP3566
FITC anti-human CD86 AbBD Biosciences555657
PE anti-human CD54 AbBD Biosciences555511
Isotype ControlsBD BiosciencesVarious
FcR Blocking ReagentMiltenyi Biotec130-059-901
Phosphate-Buffered Saline (PBS)Gibco10010023
Cell Culture
  • Maintain THP-1 Cells: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and 0.05 mM 2-Mercaptoethanol.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Subculture cells every 2-3 days to maintain a density between 0.1 and 1.0 x 10^6 cells/mL. Ensure cells are in the logarithmic growth phase for all experiments.

Cytotoxicity Assay for CV75 Determination

The goal of this preliminary assay is to determine the concentration of alpha-Amylcinnamyl alcohol that results in 75% cell viability (CV75). This value is crucial for setting the appropriate dose range for the main experiment, as the upregulation of surface markers should occur at sub-toxic concentrations.[2][8]

  • Prepare Test Chemical: Prepare a 500 mM stock solution of alpha-Amylcinnamyl alcohol in DMSO. Further dilute in culture medium to create a series of working solutions.

  • Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 0.1 x 10^6 cells/well in a final volume of 1 mL.

  • Exposure: Treat the cells with a range of alpha-Amylcinnamyl alcohol concentrations (e.g., 8 concentrations from 1 to 2000 µM). Include a vehicle control (DMSO) and a negative control (culture medium).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Staining and Analysis:

    • Harvest cells and wash with PBS.

    • Resuspend cells in a solution containing Propidium Iodide (PI).

    • Analyze by flow cytometry to determine the percentage of viable (PI-negative) cells.

  • CV75 Calculation: Plot cell viability against the concentration of alpha-Amylcinnamyl alcohol and determine the CV75 value using regression analysis.

Main h-CLAT Experiment
  • Dose Selection: Based on the CV75 value determined in the cytotoxicity assay, prepare a geometric series of 8 concentrations of alpha-Amylcinnamyl alcohol, with the highest concentration being 1.2 x CV75.

  • Cell Seeding and Exposure: Seed THP-1 cells as described in the cytotoxicity assay and expose them to the selected concentrations of alpha-Amylcinnamyl alcohol, vehicle control, and a positive control (e.g., 2,4-Dinitrochlorobenzene).[2] Incubate for 24 hours.[8]

  • Cell Staining:

    • Harvest cells and wash with staining buffer (PBS with 2% FBS).

    • Perform Fc receptor blocking to prevent non-specific antibody binding.[8]

    • Stain cells with fluorochrome-conjugated antibodies against CD86 and CD54, along with corresponding isotype controls, for 30 minutes at 4°C in the dark.

    • Wash cells twice with staining buffer.

  • Flow Cytometry Analysis:

    • Acquire data on a calibrated flow cytometer.

    • Collect a minimum of 10,000 events for each sample.

    • Gate on the live cell population based on forward and side scatter properties.

    • Determine the Mean Fluorescence Intensity (MFI) for CD86 and CD54 for each sample.

Data Analysis and Interpretation

A self-validating system requires clear acceptance criteria and a robust prediction model.

Acceptance Criteria

For a run to be considered valid, the following criteria, as outlined in the OECD TG 442E, must be met:[3][11]

  • Cell viability of the vehicle control must be ≥ 70%.

  • The positive control must induce a significant upregulation of CD86 and/or CD54.

  • The MFI of the isotype controls should be low.

Calculation of Relative Fluorescence Intensity (RFI)

The Relative Fluorescence Intensity (RFI) is calculated for each concentration of alpha-Amylcinnamyl alcohol for both CD86 and CD54 using the following formula:

RFI (%) = [ (MFI of treated cells - MFI of treated isotype control) / (MFI of vehicle control - MFI of vehicle isotype control) ] x 100

Prediction Model

The prediction of skin sensitization potential is based on the following criteria:[1]

  • Positive: A substance is classified as a sensitizer if the RFI of CD86 is ≥ 150% OR the RFI of CD54 is ≥ 200% at any tested concentration in at least two of three independent experiments.

  • Negative: A substance is classified as a non-sensitizer if it does not meet the positive criteria in at least two of three independent experiments.

Expected Results for alpha-Amylcinnamyl alcohol

As a known weak sensitizer, alpha-Amylcinnamyl alcohol is expected to yield a positive result in the h-CLAT. The following table provides a hypothetical, yet representative, dataset.

Concentration (µM)Cell Viability (%)CD86 RFI (%)CD54 RFI (%)Prediction
Vehicle Control100100100-
15.698110105Negative
31.395125115Negative
62.592140130Negative
12588165 150Positive
25081180 175Positive
50075195 210 Positive
100065170190-
120058155170-

The Underlying Signaling Pathway

The upregulation of CD86 and CD54 in response to sensitizers is a result of complex intracellular signaling cascades. The following diagram illustrates a simplified representation of the dendritic cell activation pathway.

DC_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_surface Cell Surface Expression hapten alpha-Amylcinnamyl alcohol (Hapten) protein Cellular Proteins hapten->protein hapten_protein Hapten-Protein Complex hapten->hapten_protein protein->hapten_protein stress_sensors Stress Sensors (e.g., Nrf2, p38 MAPK) hapten_protein->stress_sensors signaling Signaling Cascade stress_sensors->signaling transcription Transcription Factor Activation (e.g., AP-1) signaling->transcription gene_expression Gene Expression transcription->gene_expression cd86 CD86 Upregulation gene_expression->cd86 cd54 CD54 Upregulation gene_expression->cd54

Figure 2: A simplified signaling pathway for dendritic cell activation by a chemical sensitizer.

Conclusion and Broader Context

The h-CLAT is a scientifically robust and regulatory-accepted method for the in vitro assessment of skin sensitization potential.[4][3] When applied to alpha-Amylcinnamyl alcohol, the assay is expected to correctly identify it as a weak sensitizer. It is important to note that the h-CLAT, while powerful, represents one key event in the AOP. For a comprehensive safety assessment, data from the h-CLAT should be integrated with other information, such as results from in chemico (e.g., Direct Peptide Reactivity Assay - DPRA) and other in vitro assays (e.g., KeratinoSens™), in the context of an Integrated Approach to Testing and Assessment (IATA).[2][7] This weight-of-evidence approach provides a more complete picture of a chemical's sensitization potential, ultimately contributing to enhanced consumer safety and the replacement of animal testing.

References

  • Creative BioMart. (n.d.). Human Cell Line Activation Test (h-CLAT).
  • TSAR. (n.d.). EURL ECVAM Recommendation on the human Cell Line Activation Test (h-CLAT) for skin sensitisation testing.
  • Ashikaga, T., et al. (2006). Development of an in Vitro Skin Sensitization Test Using Human Cell Lines: The Human Cell Line Activation Test (h-CLAT). I. Optimization of the h-CLAT Protocol. Toxicology in Vitro, 20(5), 767-773.
  • CPT Labs. (n.d.). Human Cell Line Activation Test.
  • Eurofins. (n.d.). Human Cell Line Activation Test (h-CLAT).
  • EU Science Hub. (n.d.). Skin Sensitisation: the human Cell Line Activation Test (h-CLAT).
  • IIVS.org. (n.d.). Human Cell Line Activation Test (h-CLAT, OECD 442E).
  • The Good Scents Company. (n.d.). alpha-amyl cinnamyl alcohol.
  • Eurofins Deutschland. (n.d.). Human Cell Line Activation Test (h-CLAT).
  • RIFM. (2019). RIFM fragrance ingredient safety assessment, α-amylcinnamyl alcohol, CAS Registry Number 101-85-9.
  • The Fragrance Conservatory. (n.d.). alpha-Amylcinnamyl alcohol.
  • Cosmetics Info. (n.d.). Amylcinnamyl Alcohol.
  • Fisher, A. A., & Dooms-Goossens, A. (1976). Sensitivity to alpha-amylcinnamic aldehyde and alpha-amylcinnamic alcohol. Archives of Dermatology, 112(4), 571.
  • Gentronix. (2024). An introduction to the OECD 442E h-clat test.
  • XCellR8. (n.d.). Regulatory h-CLAT Skin Sensitisation Test OECD TG 442e.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Challenges in α-Amylcinnamyl Alcohol GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the analytical hurdles in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of α-Amylcinnamyl alcohol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results. As a common fragrance allergen, precise quantification of α-Amylcinnamyl alcohol is critical for regulatory compliance and consumer safety.[1][2] This resource synthesizes field-proven insights with established scientific principles to empower you to confidently address the interferences and challenges inherent in this analysis.

Troubleshooting Guide: From Peak Tailing to Co-elution

This section addresses specific problems you may encounter during the GC-MS analysis of α-Amylcinnamyl alcohol, offering a systematic approach to diagnosis and resolution.

Problem 1: Poor Peak Shape - Tailing or Broadening of the α-Amylcinnamyl Alcohol Peak

Symptoms: The chromatographic peak for α-Amylcinnamyl alcohol is asymmetrical, with a tail extending from the back of the peak, or is significantly wider than expected. This can lead to inaccurate integration and quantification.[3]

Potential Causes & Solutions:

  • System Activity: The hydroxyl group (-OH) in α-Amylcinnamyl alcohol can interact with active sites in the GC system, such as silanol groups in the inlet liner or on the column.[3][4]

    • Solution:

      • Inlet Liner Deactivation/Replacement: Use a deactivated inlet liner and replace it regularly. Glass wool, if used, should also be deactivated (silanized).[4][5]

      • Column Conditioning: Condition the GC column according to the manufacturer's instructions to passivate active sites.

      • Derivatization: For particularly challenging matrices, consider derivatizing the alcohol group to a less polar silyl ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6] This reduces the potential for interaction with active sites.

  • Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak broadening and tailing.[4]

    • Solution: Ensure the column is cut cleanly and installed at the correct height in both the injector and detector ports according to the instrument manufacturer's guidelines.

  • Column Contamination: Accumulation of non-volatile matrix components on the column can lead to peak distortion.

    • Solution: Trim the first few centimeters of the column from the inlet side. If the problem persists, the column may need to be replaced.

  • Inappropriate Flow Rate: A carrier gas flow rate that is too low can cause peak broadening.[5]

    • Solution: Optimize the carrier gas flow rate for your column dimensions to ensure optimal efficiency.

Problem 2: Co-elution with an Interfering Compound

Symptom: Another compound in the sample matrix elutes at the same or a very similar retention time as α-Amylcinnamyl alcohol, making accurate quantification impossible.

Potential Causes & Solutions:

  • Insufficient Chromatographic Resolution: The GC method may not be optimized to separate α-Amylcinnamyl alcohol from other structurally similar compounds in the matrix.

    • Solution:

      • Modify the Temperature Program: Decrease the initial oven temperature or slow down the temperature ramp rate to improve separation.[7]

      • Select a Different Column: If temperature optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a more polar column) to alter the elution order.

      • Utilize Selected Ion Monitoring (SIM) Mode: In cases of partial co-elution, using the mass spectrometer in SIM mode can enhance selectivity and allow for quantification, provided there are unique ions for α-Amylcinnamyl alcohol.[8]

Problem 3: Matrix Effects Leading to Inaccurate Quantification

Symptom: The response of α-Amylcinnamyl alcohol is suppressed or enhanced by other components in the sample matrix, leading to underestimation or overestimation of its concentration.[2][9]

Potential Causes & Solutions:

  • Complex Sample Matrix: Cosmetics and personal care products often contain complex mixtures of oils, emulsifiers, and other substances that can interfere with the analysis.[1][9][10]

    • Solution:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely resembles the sample matrix to compensate for these effects.[1]

      • Standard Addition Method: This method can be used to accurately quantify the analyte in a complex matrix by adding known amounts of the standard to the sample.

      • Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective.[1][11][12]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common issues in α-Amylcinnamyl alcohol GC-MS analysis.

TroubleshootingWorkflow start Start: Inaccurate α-Amylcinnamyl Alcohol Result peak_shape Assess Peak Shape start->peak_shape good_shape Good Peak Shape peak_shape->good_shape Symmetric bad_shape Poor Peak Shape (Tailing/Broadening) peak_shape->bad_shape Asymmetric coelution Check for Co-elution good_shape->coelution all_peaks All Peaks Affected? bad_shape->all_peaks specific_peaks Only Analyte Peak Affected all_peaks->specific_peaks No system_issue System-wide Issue: - Check column installation - Inspect for leaks - Verify flow rate all_peaks->system_issue Yes chemical_interaction Chemical Interaction: - Check for active sites (liner, column) - Consider derivatization specific_peaks->chemical_interaction no_coelution No Co-elution coelution->no_coelution No yes_coelution Co-elution Detected coelution->yes_coelution Yes matrix_effects Investigate Matrix Effects no_coelution->matrix_effects optimize_gc Optimize GC Method: - Modify temperature program - Change GC column yes_coelution->optimize_gc use_sim Use SIM Mode for Quantification yes_coelution->use_sim no_matrix_effect No Matrix Effect (Analysis Valid) matrix_effects->no_matrix_effect No yes_matrix_effect Matrix Effect Suspected matrix_effects->yes_matrix_effect Yes matrix_solutions Implement Mitigation: - Matrix-matched calibration - Standard addition - Enhanced sample cleanup (SPE/LLE) yes_matrix_effect->matrix_solutions AnalyticalWorkflow sample Cosmetic Sample prep Sample Preparation (e.g., UAE, LLE, SPE) sample->prep gcms GC-MS Analysis prep->gcms data Data Acquisition (Full Scan / SIM) gcms->data processing Data Processing (Integration, Calibration) data->processing report Reporting (Quantification of α-Amylcinnamyl Alcohol) processing->report

Caption: General workflow for GC-MS analysis of α-Amylcinnamyl alcohol.

References

  • Lamas, J.P., Sanchez-Prado, L., Garcia-Jares, C., & Llompart, M. (2023). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. MDPI. [Link]

  • Lu, C. H., & Lin, Y. J. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29(4), 658–671. [Link]

  • Semantic Scholar. (2023). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. [Link]

  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. [Link]

  • Shimadzu. (n.d.). M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. [Link]

  • PubMed Central. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. [Link]

  • ResearchGate. (n.d.). Matrix effects of fragrances in cosmetics by GCMS analysis. [Link]

  • Frontiers. (2024). Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites. [Link]

  • Agilent. (n.d.). Peak Perfection: A Guide to GC Troubleshooting. [Link]

  • MIT OpenCourseWare. (n.d.). Isobaric interferences in ICPMS. [Link]

  • ResearchGate. (2014). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. [Link]

  • Restek. (n.d.). Amylcinnamyl alcohol 1. [Link]

  • Europe PMC. (n.d.). HS-GC-MS method for the analysis of fragrance allergens in complex cosmetic matrices. [Link]

  • Encyclopedia.pub. (2021). Sample Preparation for Cosmetics Analysis. [Link]

  • PubMed Central. (n.d.). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]

  • PubChem. (n.d.). alpha-Amylcinnamyl alcohol. [Link]

  • ResearchGate. (2023). (PDF) Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. [Link]

  • Spectroscopy Online. (2010). Reducing the Effects of Interferences in Quadrupole ICP-MS. [Link]

  • ResearchGate. (n.d.). Sample preparation techniques for cosmetics analysis included in this review. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • RSC Publishing. (2021). Resolving isobaric interference towards the determination of 137 Cs and 90 Sr using laser-ionization mass spectrometry. [Link]

  • ResearchGate. (2022). (PDF) Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. [Link]

  • LCGC. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

  • PubMed. (2024). Understanding isotopes, isomers, and isobars in mass spectrometry. [Link]

  • Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • Chromatography Forum. (2019). Alcohol Method Development by GC-MS. [Link]

  • ACS Omega. (2024). Semiautomated Monitoring of Longitudinal Microbial Metabolic Dynamics: A Study Case for Lignin Degradation. [Link]

  • PubMed. (n.d.). Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse. [Link]

  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. [Link]

  • YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]

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Technical Support Center: Stabilizing alpha-Amylcinnamyl Alcohol in Emulsion-Based Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 27, 2026

Introduction

Welcome to the technical support guide for alpha-Amylcinnamyl alcohol (ACA). ACA, also known as 2-benzylideneheptan-1-ol, is a widely used fragrance ingredient prized for its characteristic floral, sweet, and slightly cinnamon-like aroma.[1] While it is a valuable component in many cosmetic and personal care products, its chemical structure—specifically the allylic alcohol group conjugated with a benzene ring—renders it susceptible to degradation in emulsion-based systems. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving stability challenges associated with ACA.

This center is structured to provide immediate answers through our FAQ section and in-depth solutions in our Troubleshooting Guide. We will explore the causal mechanisms behind common stability issues and provide validated experimental protocols to ensure the integrity and shelf-life of your formulations.

Frequently Asked Questions (FAQs)

Q1: What is alpha-Amylcinnamyl alcohol (ACA)?

A1: Alpha-Amylcinnamyl alcohol is a fragrance ingredient with the chemical formula C₁₄H₂₀O.[2] It is a colorless to slightly yellow liquid used to impart a floral scent, often described as reminiscent of jasmine, in a wide array of products including cosmetics, personal care items, and perfumes.[1][2]

Q2: Why is ACA prone to instability in emulsion formulations?

A2: ACA's instability arises from its molecular structure. It is an allylic alcohol, meaning the hydroxyl group (-OH) is bonded to a carbon atom adjacent to a carbon-carbon double bond.[3] This configuration, combined with the attached phenyl group, makes the molecule susceptible to oxidation. The alcohol can be oxidized to its corresponding aldehyde, α-Amylcinnamaldehyde, which can lead to discoloration and changes in the odor profile.[4] This process can be accelerated by factors common in emulsions, such as exposure to air (oxygen), metal ions, and UV light.[5]

Q3: What are the most common signs of ACA degradation in my emulsion?

A3: The primary indicators of ACA degradation are:

  • Discoloration: The emulsion may develop a yellow or brownish tint over time. This is often due to the formation of conjugated systems and potential polymerization of degradation products.

  • Odor Profile Shift: The intended floral fragrance may weaken or be replaced by an undesirable, often sharp or rancid, off-odor. This is a direct result of the chemical transformation of ACA into other compounds like α-Amylcinnamaldehyde.[4]

  • Phase Separation: While less common, severe chemical degradation can sometimes impact the interfacial film of the emulsion, potentially contributing to physical instability like creaming or coalescence.[6]

Q4: Can I use standard antioxidants to stabilize ACA?

A4: Yes, standard antioxidants are the first line of defense. Oil-soluble antioxidants are particularly effective as ACA is partitioned in the oil phase of an emulsion. Common choices include Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E), and Ascorbyl Palmitate.[5][7] However, their effectiveness can be formulation-dependent, and a systematic approach including chelating agents and pH control is often necessary for robust stability.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues with detailed explanations of the underlying science and actionable solutions.

Problem 1: My emulsion containing ACA is turning yellow.
  • Probable Cause: Oxidation and Degradation Product Formation

    The yellowing of your formulation is a classic sign of chemical instability. The primary mechanism is the oxidation of the allylic alcohol group in ACA to an aldehyde (α-Amylcinnamaldehyde).[4] This newly formed aldehyde contains a more extended conjugated π-electron system, which absorbs light at longer wavelengths, appearing yellow to the human eye. This process is a free-radical chain reaction that can be initiated by heat, UV light, or trace metal ions (e.g., iron, copper) which may be present as impurities in raw materials or water.[8][9]

  • Solutions & Experimental Design

    A multi-pronged approach is most effective. You should evaluate the addition of antioxidants and chelating agents, as well as controlling the pH of your formulation.

    • Incorporate an Antioxidant: Antioxidants function by interrupting the free-radical chain reaction.[7]

      • Action: Add an oil-soluble antioxidant to the oil phase of your emulsion along with the alpha-Amylcinnamyl alcohol.

      • Experimental Protocol: Prepare several small-scale batches of your emulsion. Include a control batch with no stabilizer. In test batches, add varying concentrations of antioxidants such as BHT or Tocopherol. See Table 1 for recommended starting concentrations.

      • Validation: Place all samples in an oven for accelerated stability testing (e.g., at 40-45°C) and monitor for color change over several weeks. Quantify the color using a colorimeter (measuring Lab* values) or by visual assessment against the control.

    • Add a Chelating Agent: Metal ions act as catalysts for oxidation.[9] Chelating agents, such as Ethylenediaminetetraacetic acid (EDTA) or its salts, bind to these metal ions and inactivate them.[8][10]

      • Action: Add a chelating agent to the water phase of your emulsion during its preparation.

      • Experimental Protocol: Create a test batch containing both an antioxidant (from step 1) and a chelating agent like Disodium EDTA. Compare its stability against the control and the batch with only the antioxidant.

      • Validation: Use the same accelerated stability testing method as above. The combination of an antioxidant and a chelating agent often provides synergistic protection.[7]

    • Control the Formulation's pH: The stability of many organic molecules, including allylic alcohols, can be pH-dependent. Highly acidic or alkaline conditions can sometimes promote degradation pathways.

      • Action: Adjust and buffer the pH of the aqueous phase of your emulsion.

      • Experimental Protocol: Prepare batches buffered to different pH values (e.g., pH 5.5, 6.5, 7.5). Include your optimal antioxidant/chelator system in each.

      • Validation: Monitor color and odor stability under accelerated conditions.

Stabilizer ClassExample AgentTypical Use Level (% w/w)Formulation PhaseMechanism of Action
Antioxidant BHT (Butylated Hydroxytoluene)0.01 - 0.1%OilFree-radical scavenger
Antioxidant Tocopherol (Vitamin E)0.05 - 0.5%OilFree-radical scavenger[7]
Antioxidant Ascorbyl Palmitate0.01 - 0.2%OilOxygen scavenger, regenerates Tocopherol[7]
Chelating Agent Disodium EDTA0.05 - 0.2%WaterInactivates catalytic metal ions[5][8]
Chelating Agent Sodium Phytate0.05 - 0.5%WaterNatural chelator, inactivates metal ions[10]

Table 1: Recommended Stabilizers for alpha-Amylcinnamyl Alcohol in Emulsions.

Problem 2: The scent of my product has changed or faded.
  • Probable Cause: Chemical Degradation and Volatilization

    A change in scent is directly linked to the chemical degradation of ACA.[4] The conversion of the mild, floral alcohol to the harsher, more cinnamaldehyde-like aldehyde is a primary cause. Fading can occur if the fragrance molecule is unstable and breaks down into non-odorous compounds or if the emulsion's physical structure is compromised, leading to increased volatilization.

  • Solutions & Experimental Design

    Beyond the stabilization techniques mentioned for discoloration, which are also crucial for preserving scent, consider the physical protection of the fragrance molecule.

    • Optimize Emulsifier System: The choice of emulsifier can impact the location of the fragrance molecule within the oil droplet and at the oil-water interface. A stable, tightly packed interfacial film can help protect ACA from reactants in the aqueous phase and reduce its volatility.

      • Action: Experiment with different emulsifiers or emulsifier blends (e.g., non-ionic systems like Sorbitan Stearate and Polysorbate 60).

      • Validation: Evaluate scent stability over time using sensory panels or analytical techniques like headspace gas chromatography-mass spectrometry (GC-MS).

    • Consider Encapsulation: For highly sensitive applications, microencapsulation can provide a physical barrier around the fragrance oil.

      • Action: Explore encapsulation technologies such as complex coacervation or spray drying to create microcapsules of ACA that can be dispersed in the emulsion.

      • Validation: This is an advanced technique requiring specialized equipment. Stability would be assessed by measuring the release rate of ACA from the capsules under stressed conditions.

Visualization of Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the degradation pathway and a logical troubleshooting workflow.

cluster_0 Degradation Pathway cluster_1 Stabilization Intervention ACA alpha-Amylcinnamyl Alcohol (Floral Scent) Radical ACA Radical Intermediate ACA->Radical H• abstraction Aldehyde alpha-Amylcinnamaldehyde (Color & Off-Odor) Radical->Aldehyde + O₂ FurtherOx Further Oxidation Products (Non-aromatic acids) Aldehyde->FurtherOx Initiators Initiators (UV, Heat, Metal Ions) Initiators->ACA Initiation Oxygen O₂ Antioxidant Antioxidant (e.g., BHT) (Radical Scavenger) Antioxidant->Radical Interrupts Chelator Chelating Agent (e.g., EDTA) (Metal Inactivator) Chelator->Initiators Blocks

Caption: Degradation pathway of ACA and points of intervention for stabilizers.

Start Instability Observed (Color/Odor Change) CheckOx Is an antioxidant present? Start->CheckOx AddAO Action: Add 0.05% BHT or Tocopherol to oil phase. CheckOx->AddAO No CheckMetals Is a chelating agent present? CheckOx->CheckMetals Yes AddAO->CheckMetals AddChelator Action: Add 0.1% Disodium EDTA to water phase. CheckMetals->AddChelator No CheckpH Is pH controlled and buffered (e.g., 6.0-7.0)? CheckMetals->CheckpH Yes AddChelator->CheckpH AdjustpH Action: Adjust pH with a citrate/phosphate buffer. CheckpH->AdjustpH No Monitor Perform accelerated stability test (40°C for 4 weeks). CheckpH->Monitor Yes AdjustpH->Monitor Evaluate Is stability improved? Monitor->Evaluate Success Problem Resolved. Lock formulation. Evaluate->Success Yes Reassess Re-evaluate base formulation. Consider emulsifier choice or encapsulation. Evaluate->Reassess No

Caption: Troubleshooting workflow for stabilizing alpha-Amylcinnamyl alcohol.

Key Experimental Protocols

Protocol 1: Accelerated Stability Testing for Color and Odor

This protocol provides a standardized method for evaluating the effectiveness of stabilization strategies under accelerated conditions.

  • Sample Preparation:

    • Prepare a minimum of four 100g batches of your final emulsion formulation:

      • Control: No stabilizing agents.

      • Test A: With antioxidant only (e.g., 0.05% Tocopherol).

      • Test B: With chelating agent only (e.g., 0.1% Disodium EDTA).

      • Test C: With both antioxidant and chelating agent.

    • Ensure all other ingredients and processing parameters are identical across all batches.

    • Package each sample in identical, airtight glass jars, filling them to the same level to ensure a consistent headspace.

  • Storage Conditions:

    • Place one set of samples (Control, A, B, C) in a stability oven maintained at 40°C ± 2°C.

    • Store a second, identical set of samples at room temperature (20-25°C) protected from light, to serve as a reference.

  • Evaluation Schedule:

    • Evaluate all samples at predetermined time points: T=0, 1 week, 2 weeks, and 4 weeks.

  • Assessment Methods:

    • Visual Assessment: Photograph all samples side-by-side against a white background at each time point. Note any changes in color, clarity, or evidence of phase separation.

    • Colorimetry (Quantitative): If available, use a spectrophotometer or colorimeter to measure the Lab* color space values for each sample. A significant change in the 'b*' value (yellowness) is a key indicator of degradation.

    • Odor Assessment: Open each jar and perform a sensory evaluation. Note any deviation from the initial T=0 fragrance profile. Describe any off-odors (e.g., sharp, rancid, plastic-like).

Protocol 2: Analytical Quantification of ACA Degradation by HPLC

For a quantitative assessment of ACA concentration over time, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is required.

  • Method Development (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where ACA has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

    • Note: This method must be validated for your specific formulation to ensure no interference from other ingredients.

  • Sample Preparation:

    • At each stability time point (from Protocol 1), accurately weigh approximately 1g of the emulsion into a 50 mL volumetric flask.

    • Dissolve and bring to volume with a suitable solvent in which ACA is soluble (e.g., Methanol or Acetonitrile).

    • Mix thoroughly and filter through a 0.45 µm syringe filter to remove any insoluble excipients before injection.

  • Analysis:

    • Prepare a standard curve of ACA in the same solvent.

    • Inject the prepared samples from each stability condition.

    • Calculate the concentration of ACA remaining in each sample by comparing its peak area to the standard curve.

    • A stable formulation will show minimal loss of the parent ACA peak and minimal formation of new degradation peaks over time.

References

  • BTSA. How to Protect Cosmetic Fragrances: The Essential Role of Natural Antioxidants. ([Link])

  • Cosmetics & Toiletries. Deciphering Chelating Agent Formulas. ([Link])

  • PubMed Central. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation. ([Link])

  • RIFM. RIFM fragrance ingredient safety assessment, α-amylcinnamyl alcohol, CAS Registry Number 101-85-9. ([Link])

  • ResearchGate. Cinnamic acid derivatives in cosmetics ‐ current use and future prospects. ([Link])

  • SLT. Why Allylic Alcohol Is Stable. ([Link])

  • PubChem. alpha-Amylcinnamyl alcohol. ([Link])

  • ResearchGate. (PDF) Stabilization of Emulsion by α-Gel. ([Link])

  • Google Patents.
  • Google Patents. Perfume composition with reduced alcohol content. ()
  • Chemistry LibreTexts. 10.4: Stability of the Allyl Radical - Resonance Revisited. ([Link])

  • MDPI. The Role of Preservatives and Multifunctionals on the Oxidation of Cosmetic O/W Emulsions. ([Link])

  • Suayan.com. Perfume Stabilizers. ([Link])

  • MDPI. Evaluating the Stability of Double Emulsions—A Review of the Measurement Techniques for the Systematic Investigation of Instability Mechanisms. ([Link])

  • The Good Scents Company. alpha-amyl cinnamyl alcohol. ([Link])

  • PubMed. Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. ([Link])

  • Pharmaguideline. Stability Problems of Emulsions and Methods to Overcome. ([Link])

  • Beilstein Journals. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. ([Link])

  • The Fragrance Conservatory. alpha-Amylcinnamyl alcohol. ([Link])

  • Prospector. Exploring the Role of Chelating Agents in Modern Cosmetic Formulations and Their Benefits. ([Link])

  • ResearchGate. Nanoemulsions as a Form of Perfumery Products. ([Link])

  • Alpha Aromatics. The Key To Adding Fragrances To Water-Soluable Products. ([Link])

  • School of Natural Skincare. What is a chelating agent and why is it used in cosmetic formulation. ([Link])

  • Wikipedia. Organogold chemistry. ([Link])

  • PubMed. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. ([Link])

  • American Chemical Society. Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. ([Link])

  • MDPI. Experimental Investigation of Stability of Emulsions Produced by Catastrophic Phase Inversion Using Non-Ionic Surfactants. ([Link])

  • PubMed. Cinnamic Acid Derivatives as Potential Melanogenesis Inhibitors for Use in Cosmetic Products. ([Link])

  • PubMed Central. Progress in the development of stabilization strategies for nanocrystal preparations. ([Link])

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Technical Support Center: Optimizing In Vitro Assays for alpha-Amylcinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with alpha-Amylcinnamyl alcohol (ACA). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of designing and executing reliable in vitro assays with this compound. As a lipophilic fragrance ingredient, ACA presents unique challenges in aqueous experimental systems. This resource synthesizes field-proven insights and established scientific principles to ensure the integrity and reproducibility of your results.

Introduction to alpha-Amylcinnamyl Alcohol in In Vitro Systems

alpha-Amylcinnamyl alcohol (CAS 101-85-9) is a synthetic fragrance ingredient with a characteristic floral, jasmine-like scent.[1][2] Structurally, it is an alcohol, and its use in cosmetics and personal care products is well-documented.[2][3] From a research perspective, its toxicological profile, particularly as a weak skin sensitizer, has been the primary focus of in vitro studies.[3][4] A key challenge in working with ACA is its physicochemical properties: it is a pale yellow, oily liquid that is insoluble in water but soluble in alcohols and oils.[1][5][6] Its high lipophilicity, indicated by an estimated logP (o/w) of 4.032, is a critical factor to consider in assay design.[1]

This guide will provide a structured approach to overcoming the common hurdles associated with ACA's hydrophobicity, ensuring accurate and meaningful data from your in vitro experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter when working with alpha-Amylcinnamyl alcohol in in vitro assays. Each issue is followed by a discussion of probable causes and a step-by-step solution.

1. Issue: Precipitate Formation Upon Addition of ACA to Aqueous Culture Media

  • Probable Cause: The most likely cause is the poor aqueous solubility of ACA.[1][5][6] When a concentrated stock solution of ACA in a water-miscible solvent (like DMSO or ethanol) is added to the aqueous culture medium, the local concentration of the compound can exceed its solubility limit, causing it to precipitate out of solution. This can lead to inaccurate dosing and potential cytotoxicity from the precipitate itself.

  • Step-by-Step Solution:

    • Optimize the Stock Solution and Dilution Strategy:

      • Prepare a high-concentration stock solution of ACA in a suitable water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[7] It is crucial to use a solvent that is compatible with your cell type and assay.

      • When preparing the working concentrations, perform serial dilutions of the stock solution in the same solvent before adding it to the final assay medium. This ensures that the final concentration of the organic solvent is kept to a minimum (typically ≤ 0.5% v/v) to avoid solvent-induced toxicity.[8]

      • Add the final diluted ACA solution to the culture medium dropwise while vortexing or gently swirling the medium. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

    • Employ a Carrier Solvent or Surfactant:

      • For particularly challenging situations, consider the use of a non-ionic surfactant like Pluronic® F-127 or Tween® 80 at a low, non-toxic concentration. These can help to create micelles that encapsulate the hydrophobic ACA, increasing its apparent solubility in the aqueous medium.

      • It is imperative to run parallel controls with the surfactant alone to ensure it does not interfere with the assay or exhibit cytotoxic effects at the concentration used.

    • Consider a Serum-Containing Medium (If Applicable):

      • If your experimental design allows, the presence of serum proteins like albumin in the culture medium can help to bind and solubilize lipophilic compounds like ACA. However, be aware that protein binding can also reduce the free concentration of the compound available to interact with the cells, potentially underestimating its biological activity.

2. Issue: High Variability in Assay Results Between Replicates

  • Probable Cause: Inconsistent dosing due to the hydrophobic nature of ACA is a common source of variability. The compound may adhere to plastic surfaces of pipette tips and microplates, leading to inaccurate and variable concentrations in the assay wells. Additionally, if the compound is not fully solubilized, micro-precipitates can lead to heterogeneous exposure of the cell population.

  • Step-by-Step Solution:

    • Pre-condition Pipette Tips:

      • Before aspirating the ACA solution, aspirate and dispense the solvent or the solution itself a few times to coat the inner surface of the pipette tip. This can help to reduce the amount of compound that adheres to the plastic during subsequent pipetting steps.

    • Use Low-Binding Microplates and Pipette Tips:

      • Whenever possible, use laboratory plastics that are specifically designed for low protein and small molecule binding.

    • Ensure Homogeneous Mixing:

      • After adding ACA to the microplate wells, ensure thorough but gentle mixing. For adherent cell cultures, a gentle swirling or rocking motion is recommended. For suspension cultures, a brief, gentle agitation on a plate shaker can be beneficial. Avoid vigorous shaking that could damage the cells.

    • Visual Inspection:

      • Before and after adding the compound, visually inspect the wells under a microscope for any signs of precipitation or phase separation. Wells with visible precipitates should be excluded from the analysis.

3. Issue: Unexpected Cytotoxicity at Low Concentrations

  • Probable Cause: While ACA itself may have a certain level of cytotoxicity, unexpected cell death at low concentrations could be due to several factors:

    • Solvent Toxicity: The organic solvent used to dissolve ACA (e.g., DMSO, ethanol) can be toxic to cells, especially at higher concentrations.[8]

    • Precipitate-Induced Cytotoxicity: As mentioned earlier, precipitates of ACA can cause physical stress and damage to cells.

    • Compound Instability: ACA may degrade in the culture medium over time, and its degradation products could be more toxic than the parent compound.

  • Step-by-Step Solution:

    • Run Comprehensive Controls:

      • Always include a vehicle control, which consists of the culture medium with the same final concentration of the organic solvent used to dissolve ACA. This will allow you to distinguish between the cytotoxicity of ACA and the solvent.

      • Include a positive control for cytotoxicity to ensure the assay is performing as expected.

    • Determine the Maximum Tolerated Solvent Concentration:

      • Before starting your experiments with ACA, perform a dose-response experiment with the solvent alone to determine the maximum concentration that does not affect cell viability. This concentration should not be exceeded in your ACA experiments.

    • Assess Compound Stability:

      • If you suspect compound instability, you can perform a stability study by incubating ACA in the culture medium for the duration of your experiment and then analyzing the medium for the presence of the parent compound and any degradation products using an appropriate analytical method like HPLC or LC-MS.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing alpha-Amylcinnamyl alcohol stock solutions?

A1: The choice of solvent depends on the specific requirements of your in vitro assay and the cell type you are using. The most common and generally well-tolerated solvents for preparing stock solutions of hydrophobic compounds are:

  • Dimethyl sulfoxide (DMSO): DMSO is an excellent solvent for many organic compounds and is widely used in cell-based assays. However, it can be toxic to some cell types, and it is important to keep the final concentration in the culture medium low (typically ≤ 0.5% v/v).[8]

  • Ethanol: Ethanol is another good option, but it can also be cytotoxic. As with DMSO, the final concentration should be minimized.

It is crucial to perform a solvent toxicity test to determine the maximum tolerated concentration for your specific experimental system.

Q2: How should I determine the optimal concentration range for my experiments?

A2: A good starting point is to perform a broad-range dose-response experiment. Based on available safety assessments, ACA is considered a weak skin sensitizer.[3][4] For other biological endpoints, the effective concentrations are likely to be in the micromolar range.

A suggested starting range for a preliminary cytotoxicity assay (e.g., MTT or resazurin assay) would be from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100-500 µM) concentrations. Based on the results of this initial experiment, you can then perform a more focused dose-response study around the IC50 (half-maximal inhibitory concentration) or other relevant endpoints.

Q3: Can I use standard polystyrene microplates for my assays with alpha-Amylcinnamyl alcohol?

A3: While standard polystyrene plates can be used, the hydrophobicity of ACA (logP ≈ 4.032)[1] means it has a tendency to adsorb to the plastic surfaces. This can lead to a decrease in the actual concentration of the compound in the medium and contribute to variability. If you encounter issues with reproducibility, consider using low-binding plates.

Q4: How long is alpha-Amylcinnamyl alcohol stable in cell culture medium?

A4: The stability of ACA in aqueous culture medium at 37°C has not been extensively reported in the readily available literature. As an alcohol, it may be susceptible to oxidation or other degradation pathways, especially in a complex biological medium.[9] It is recommended to prepare fresh working solutions for each experiment. If long-term incubations are required, a stability study using an analytical method like HPLC or LC-MS is advisable to determine the degradation kinetics of the compound under your specific experimental conditions.

III. Data and Protocols

Table 1: Physicochemical Properties of alpha-Amylcinnamyl Alcohol
PropertyValueSource
CAS Number 101-85-9[5]
Molecular Formula C14H20O[5]
Molecular Weight 204.31 g/mol [5]
Appearance Pale yellow to yellow clear liquid[1]
Solubility in Water 25.72 mg/L @ 25 °C (estimated)[1]
Solubility in Alcohol Soluble[1][6]
logP (o/w) 4.032 (estimated)[1]
Protocol 1: Preparation of alpha-Amylcinnamyl Alcohol Stock and Working Solutions

This protocol provides a general guideline for preparing ACA solutions for in vitro assays.

Materials:

  • alpha-Amylcinnamyl alcohol (analytical standard, ≥98.0% purity)[10]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated pipettes and low-binding pipette tips

  • Sterile cell culture medium

Procedure:

  • Prepare a 100 mM Stock Solution in DMSO:

    • Accurately weigh a small amount of ACA (e.g., 20.43 mg) in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a final concentration of 100 mM (e.g., for 20.43 mg, add 1 mL of DMSO).

    • Vortex thoroughly until the ACA is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, thaw an aliquot of the 100 mM stock solution.

    • Perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations. For example, to prepare a 10 mM intermediate solution, dilute the 100 mM stock 1:10 in DMSO.

  • Prepare Final Working Solutions in Culture Medium:

    • To prepare the final working concentrations, dilute the intermediate solutions into the cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM intermediate, you would perform a 1:100 dilution.

    • Crucially, ensure the final concentration of DMSO in the culture medium does not exceed your predetermined non-toxic level (e.g., 0.5% v/v).

    • Add the diluted ACA solution to the culture medium dropwise while gently swirling to ensure rapid and homogeneous mixing.

Diagram 1: Troubleshooting Workflow for Poor Solubility

G start Precipitate Observed in Media check_solvent Is final solvent concentration <= 0.5%? start->check_solvent increase_mixing Increase mixing energy during dilution (e.g., vortexing) check_solvent->increase_mixing Yes serial_dilution Perform serial dilutions in solvent before adding to media check_solvent->serial_dilution No increase_mixing->serial_dilution use_surfactant Consider using a non-toxic surfactant (e.g., Pluronic F-127) serial_dilution->use_surfactant serum_media Use serum-containing media (if compatible with assay) use_surfactant->serum_media end_fail Issue Persists: Re-evaluate experimental design use_surfactant->end_fail end_success Precipitate Resolved serum_media->end_success

Caption: Decision tree for addressing ACA precipitation in aqueous media.

IV. Conclusion

Optimizing in vitro assay conditions for alpha-Amylcinnamyl alcohol requires a systematic approach that directly addresses its hydrophobic nature. By carefully selecting solvents, optimizing dilution strategies, and implementing appropriate controls, researchers can overcome the challenges of poor aqueous solubility and compound adsorption to plastics. This guide provides a framework for troubleshooting common issues and designing robust experiments that will yield reliable and reproducible data. As with any experimental system, meticulous attention to detail and a thorough understanding of the compound's properties are paramount to success.

V. References

  • The Good Scents Company. (n.d.). alpha-amyl cinnamyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Amylcinnamyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Jr, Buschmann, J., ... & Vey, M. (2019). RIFM fragrance ingredient safety assessment, α-amylcinnamyl alcohol, CAS Registry Number 101-85-9. Food and Chemical Toxicology, 134S, 110712.

  • The Fragrance Conservatory. (n.d.). alpha-Amylcinnamyl alcohol. Retrieved from [Link]

  • IFRA. (2020). Amendment 49 STAND alpha-Amyl cinnamic alcohol. Retrieved from [Link]

  • Cosmetics Info. (n.d.). Amylcinnamyl Alcohol. Retrieved from [Link]

  • García-García, I., et al. (2018). ASSESSMENT OF α-AMYLASE INHIBITION ACTIVITY BY AN OPTIMIZED AND VALIDATED IN VITRO MICROSCALE METHOD. Química Nova, 41(8), 932-938.

  • Adamson, J., et al. (2020). Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro. Frontiers in Public Health, 8, 592535.

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Wang, Y., et al. (2020). Quality by Design for Preclinical In Vitro Assay Development. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 846-855.

  • Tieri, P., et al. (2021). Cell culture media impact on drug product solution stability. Biotechnology and Bioengineering, 118(12), 4819-4830.

  • Di, L., & Kerns, E. H. (2006). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Current Topics in Medicinal Chemistry, 6(5), 403-425.

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Dissolution Technologies, 29(4), 190-203.

  • CMDC Labs. (2023, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, α-methylcinnamic alcohol, CAS Registry Number 1504-55-8. Food and Chemical Toxicology, 157S, 112521.

  • Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

Sources

Technical Support Center: Refinement of Animal Alternative Tests for α-Amylcinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the safety assessment of alpha-Amylcinnamyl alcohol (ACA). This guide is designed for researchers, toxicologists, and product safety professionals engaged in the transition from traditional animal testing to New Approach Methodologies (NAMs) for skin sensitization. As a widely used fragrance ingredient, robust and reliable non-animal testing data for ACA is critical for both regulatory compliance and consumer safety.

This resource provides in-depth troubleshooting guides, validated protocols, and frequently asked questions (FAQs) to address the specific challenges encountered when testing ACA. Our focus is on the core assays that form the basis of an Integrated Approach to Testing and Assessment (IATA), grounded in the mechanistic framework of the Adverse Outcome Pathway (AOP) for skin sensitization.

The Foundation: The Skin Sensitization Adverse Outcome Pathway (AOP)

Understanding the AOP is fundamental to interpreting data from alternative methods. Skin sensitization is a complex immunological process initiated by the covalent binding of a chemical (a hapten) to skin proteins.[1][2] This process unfolds through a sequence of four Key Events (KEs), culminating in the adverse outcome of Allergic Contact Dermatitis (ACD).[1][3][4] Each in vitro and in chemico assay is designed to interrogate a specific KE.

AOP_Skin_Sensitization cluster_MIE Molecular Initiating Event (KE1) cluster_KE2 Cellular Response (KE2) cluster_KE3 Tissue Response (KE3) cluster_KE4 Organismic Response (KE4) cluster_AO Adverse Outcome KE1 Covalent Binding to Skin Proteins (Haptenation) KE2 Keratinocyte Activation (Nrf2/ARE Pathway) KE1->KE2 Assay: DPRA KE3 Dendritic Cell Activation & Mobilization KE2->KE3 Assay: KeratinoSens™ KE4 T-Cell Proliferation & Differentiation KE3->KE4 Assay: h-CLAT AO Allergic Contact Dermatitis (ACD) KE4->AO

Method-Specific Troubleshooting & Protocols

This section addresses the most common and challenging assays for ACA evaluation.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that assesses the molecular initiating event (KE1): the covalent binding of a chemical to proteins.[2][5] It measures the depletion of synthetic peptides containing cysteine or lysine after a 24-hour incubation with the test chemical.[1]

Troubleshooting Guide (Q&A Format)

  • Question: My DPRA results for ACA show high variability between replicates. What is the likely cause?

    • Expert Answer: High variability with ACA often stems from its poor aqueous solubility. ACA is a lipophilic alcohol, and if it precipitates out of the acetonitrile/phosphate buffer solution, it won't be available to react with the peptides, leading to inconsistent depletion measurements. Ensure the ACA is fully dissolved in acetonitrile before adding it to the peptide solution. Gentle vortexing and visual inspection for clarity are critical. If solubility issues persist, while the OECD TG 442C protocol is fixed, this limitation must be noted. A negative result for a poorly soluble chemical may not be conclusive.[6][7]

  • Question: ACA is classified as a "moderate" sensitizer, but my lysine depletion is minimal or non-existent. Is this expected?

    • Expert Answer: Yes, this is expected. ACA is a pro-hapten that can be metabolized to α-amylcinnamaldehyde, a reactive aldehyde.[8] Aldehydes primarily form Schiff bases with lysine residues. However, the reactivity is often much higher with the soft nucleophile cysteine via a Michael addition reaction. Therefore, for ACA and similar aldehydes, significant depletion of the cysteine peptide is the primary indicator of reactivity, while lysine depletion may be low or fall within the negative prediction range. The final classification depends on the average of both peptide depletions.

  • Question: Can I run the DPRA at a lower concentration if ACA won't dissolve at 100 mM?

    • Expert Answer: The standard OECD TG 442C protocol specifies a 100 mM test concentration to ensure molar excess.[2][7] Testing at a lower concentration due to solubility is permissible, but it changes the interpretation. A positive result at a lower concentration is still considered positive. However, a negative or borderline result is inconclusive because it cannot be determined if the lack of reactivity is genuine or due to insufficient concentration of the test chemical.[6][7] This limitation must be clearly documented in the final report.

Experimental Workflow & Protocol

DPRA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 100 mM ACA in Acetonitrile (ACN) C Mix ACA with Peptide (1:10 or 1:50 ratio) A->C B Prepare Cysteine & Lysine Peptide Solutions B->C D Incubate 24h at 25°C (with controls) C->D E Quench Reaction D->E F Analyze via HPLC-UV E->F G Calculate % Depletion F->G

DPRA Data Interpretation Table

Mean % Depletion (Cys + Lys) / 2 Reactivity Class Prediction (UN GHS)
0% ≤ mean depletion < 6.38% Minimal Reactivity Non-sensitizer
6.38% ≤ mean depletion < 22.62% Low Reactivity Sensitizer
22.62% ≤ mean depletion < 42.47% Moderate Reactivity Sensitizer
42.47% ≤ mean depletion ≤ 100% High Reactivity Sensitizer

Source: Based on OECD Test Guideline 442C[2]

KeratinoSens™ Assay - OECD TG 442D

This in vitro assay addresses KE2 by measuring the activation of keratinocytes. It uses a human keratinocyte cell line (HaCaT) containing a luciferase gene under the control of the antioxidant response element (ARE).[9] Sensitizers induce the Keap1-Nrf2 pathway, leading to luciferase expression, which is measured by luminescence.[9][10][11]

Troubleshooting Guide (Q&A Format)

  • Question: I am observing significant cytotoxicity with ACA at concentrations where I expect to see a positive luciferase signal. How can I manage this?

    • Expert Answer: This is a common challenge with fragrance ingredients. According to OECD TG 442D, a positive call can only be made if cell viability (measured by MTT assay) is above 70%.[10] If ACA is too cytotoxic, you may not be able to reach a concentration that induces a 1.5-fold increase in luciferase activity (the EC1.5 value).

    • Mitigation Strategy:

      • Refine Dose Range: Perform a highly granular preliminary cytotoxicity test to pinpoint the concentration where viability drops below 70% (the IC70). Center your 12-point concentration range for the main experiment well below this value.

      • Check Solvent Concentration: Ensure the final DMSO concentration is at the recommended level (typically 1%) as higher concentrations can exacerbate cytotoxicity.[12]

      • Acknowledge Limitations: If a valid EC1.5 value cannot be determined due to cytotoxicity, the result is considered inconclusive. This highlights the importance of using an IATA, as other assays like DPRA or h-CLAT may still provide a definitive positive result.

  • Question: My positive control (cinnamic aldehyde) is working, but ACA is not inducing a luciferase signal above the 1.5-fold threshold, even at non-cytotoxic concentrations. Does this mean it's a non-sensitizer?

KeratinoSens™ Protocol Summary

  • Cell Seeding: Seed KeratinoSens™ cells in 96-well plates and incubate for 24 hours.[12]

  • Dosing: Prepare a 12-point serial dilution of ACA in DMSO, then further dilute in culture medium. The final DMSO concentration should be 1%.[12] Expose cells to ACA, positive control (cinnamic aldehyde), and vehicle control (1% DMSO) for 48 hours.

  • Luminescence Measurement: After 48 hours, lyse the cells and measure luciferase activity using a luminometer.

  • Cytotoxicity Assay: In a parallel plate, perform an MTT assay to determine cell viability at each concentration.

  • Data Analysis: Calculate the fold induction of luciferase relative to the vehicle control. Determine the EC1.5 (concentration at which induction is >1.5-fold) and Imax (maximum fold induction).

KeratinoSens™ Data Interpretation Table

Parameter Condition for Positive Result
Gene Induction Luciferase induction is ≥ 1.5-fold compared to solvent control.
Cell Viability Cell viability is ≥ 70% at the lowest concentration where gene induction is ≥ 1.5-fold (the EC1.5).
EC1.5 Value The calculated EC1.5 value is ≤ 1000 µM.

A test chemical is classified as a sensitizer if all three criteria are met in at least two of three independent runs. Source: Based on OECD Test Guideline 442D[10]

Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT addresses KE3, dendritic cell activation.[13][14] It uses the THP-1 human monocytic cell line as a surrogate for dendritic cells. Activation is measured by the upregulation of cell surface markers CD86 and CD54, which is quantified using flow cytometry.[13][15]

Troubleshooting Guide (Q&A Format)

  • Question: The cell viability in my h-CLAT assay drops sharply with ACA, making it difficult to find a suitable concentration range. What are the acceptance criteria?

    • Expert Answer: The h-CLAT protocol requires a preliminary dose-finding assay to determine the CV75, which is the concentration of the test chemical that results in 75% cell viability.[13] The main experiment uses a concentration range based on this CV75 value. For a result to be valid, the cell viability must be ≥ 50%.[15] Like with KeratinoSens™, high cytotoxicity can be a limiting factor.

    • Mitigation Strategy: Pay close attention to the CV75 determination. Use a narrow, concentrated dose range in the preliminary assay to get an accurate value. If ACA is highly cytotoxic, the valid testing range may be very small.

  • Question: I'm seeing an upregulation of CD54 but not CD86 for ACA. How should I interpret this result?

    • Expert Answer: This is a valid positive result. According to OECD TG 442E, a chemical is classified as a sensitizer if, in at least two of three independent runs, the Relative Fluorescence Intensity (RFI) meets or exceeds the threshold for either CD86 (≥ 150%) or CD54 (≥ 200%) at a concentration with ≥ 50% viability.[13] Different chemicals can preferentially upregulate one marker over the other.

  • Question: What solvent is best for a poorly soluble fragrance chemical like ACA in the h-CLAT?

    • Expert Answer: DMSO is the most common solvent. However, for chemicals with very poor solubility, other solvents may be explored, but they must be validated first. To be considered a usable solvent, it must not induce upregulation of CD86 or CD54 on its own and must not cause more than 10% cytotoxicity at the working concentration.[16] Studies have shown that ethanol and methanol can be promising alternative solvents for the h-CLAT.[16] Any non-standard solvent use requires rigorous validation and justification.

h-CLAT Experimental Workflow

hCLAT_Workflow A Preliminary Test: Determine CV75 of ACA C Expose cells to 8 concentrations of ACA for 24h A->C B Main Experiment: Culture THP-1 cells B->C D Stain cells with fluorescently-labeled anti-CD86 & anti-CD54 antibodies C->D E Analyze marker expression and viability (PI stain) via Flow Cytometry D->E F Calculate Relative Fluorescence Intensity (RFI) E->F

Integrated Approach to Testing & Assessment (IATA)

No single alternative method can fully replace animal testing. The modern approach for hazard identification relies on an IATA, which combines data from multiple sources to make a final safety decision.[17][18][19] For skin sensitization, a common approach is the "2 out of 3" rule.

IATA_Decision_Tree Start Start Assessment for ACA DPRA KE1: DPRA Result KS KE2: KeratinoSens™ Result HCLAT KE3: h-CLAT Result Count How many tests are positive? DPRA->Count KS->Count HCLAT->Count Result_Sens Conclusion: ACA is a Sensitizer Count->Result_Sens ≥ 2 Positive Result_Non Conclusion: ACA is a Non-Sensitizer Count->Result_Non < 2 Positive

General FAQs for ACA Testing

  • Question: My in silico (QSAR) model predicts ACA is a sensitizer, but my in vitro results are mixed. Which should I trust?

    • Expert Answer: In silico models are excellent screening tools but should not be the sole basis for a final decision.[20] Their predictions are based on the structural similarity of ACA to known sensitizers. However, they may not account for specific metabolic pathways or bioavailability limitations present in the in vitro systems. The in vitro data, which provides direct biological evidence, holds more weight. If results are mixed (e.g., one positive, two negative), this indicates a borderline case or a weak sensitizer, and a weight-of-evidence approach, considering all available data (including physiochemical properties and any historical data), is required.[21]

  • Question: Are these alternative tests accepted by all global regulatory bodies?

    • Expert Answer: The OECD test guidelines (442C, 442D, 442E) are widely accepted in Europe (under REACH) and many other jurisdictions as part of a weight-of-evidence or IATA submission.[22][23] However, acceptance can vary. For example, specific requirements for medical devices under ISO 10993-10 are still evolving to fully incorporate these New Approach Methodologies.[18][24] It is crucial to consult the specific guidance of the target regulatory agency.

  • Question: Can these assays predict the potency of ACA (i.e., strong vs. weak sensitizer), or just the hazard?

    • Expert Answer: The standard DPRA, KeratinoSens™, and h-CLAT assays are primarily designed for hazard identification (yes/no).[23] While they provide some quantitative data (e.g., EC1.5, % depletion), translating this into distinct potency classes that correlate with human or LLNA data is challenging. More advanced methods, such as the kinetic DPRA, are being developed to specifically address potency assessment and help discriminate between GHS sub-categories 1A and 1B.[25] Combining data from multiple assays within a defined approach can also improve potency prediction.[26]

References

  • Development of an in chemico high-throughput screening method for the identification of skin sensitization potential. (2023-07-19). National Institutes of Health. [Link]

  • KeratinoSens™ Skin Sensitization | Cyprotex ADME-Tox Solutions - Evotec. Evotec. [Link]

  • Skin Sensitization Testing Strategy and In-House Fit-For-Purpose Validations at Charles River Laboratories. (2018). Charles River Laboratories. [Link]

  • Skin Sensitisation: the human Cell Line Activation Test (h-CLAT). EU Science Hub. [Link]

  • An introduction to the OECD 442E h-clat test. (2024-06-25). Gentronix. [Link]

  • Compatibility Determination of Alternative Solvents in the human Cell Line Activation Test (h-CLAT) for the Assessment of Skin Sensitization. IIVS.org. [Link]

  • Pre-validation study of spectrophotometric direct peptide reactivity assay (Spectro-DPRA) as a modified in chemico skin sensitization test method. (2022-06-04). National Institutes of Health. [Link]

  • The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. (2024-02-22). PubMed. [Link]

  • In silico Prediction of Skin Sensitization: Quo vadis?. Frontiers. [Link]

  • Application of the KeratinoSens Assay for Prediction of Dermal Sensitization Hazard for Botanical Cosmetic Ingredients. IIVS.org. [Link]

  • Integrated Approaches to Testing and Assessment. (2025-08-12). National Toxicology Program (NTP). [Link]

  • OECD Test Guideline 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay. (2015-02-04). National Toxicology Program. [Link]

  • OECD Test Guideline 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. National Toxicology Program. [Link]

  • Skin sensitization to cinnamic alcohol: the role of skin metabolism. (1992-08-01). PubMed. [Link]

  • Human Cell Line Activation Test (h-CLAT) protocol according to OECD 442E. Zenodo. [Link]

  • In Vitro Skin Sensitization Testing of Medical Devices. (2025-12-22). SenzaGen. [Link]

  • A Quick Guide to Skin Sensitization Testing. (2025-02-03). SenzaGen. [Link]

  • The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. Taylor & Francis Online. [Link]

  • A Comprehensive Review of the Direct Peptide Reactivity Assay in Skin Sensitization Testing: Applicability, Limitations, and Considerations. MDPI. [Link]

  • Reproducibility and stability of the KeratinoSens assay over time -Cytotoxicity determinations. ResearchGate. [Link]

  • KeratinoSens™ Skin Sensitisation Test OECD TG 442d. XCellR8. [Link]

  • Human Cell Line Activation Test (h-CLAT). Eurofins. [Link]

  • Covalent Protein binding leading to Skin Sensitisation. AOP-Wiki. [Link]

  • Test Guideline No. 442C In Chemico Skin Sensitisation. Flashpoint srl. [Link]

  • eL531 Analysis of DPRA (Direct Peptide Reactivity Assay) for Skin Sensitization Testing Using Prominence-i. Shimadzu. [Link]

  • The adverse outcome pathway for skin sensitization initiated by covalent binding to proteins, with notations indicating accepted OECD test guidelines (TG) for non-animal methods that measure key events in the AOP. Figure reprinted from Strickland et al. (2016). ResearchGate. [Link]

  • OECD Accepting Comment on Draft Study Report on Applicability of the key event based TG 442D for in vitro skin sensitisation testing of nano-materials. (2022-12-23). The National Law Review. [Link]

  • Regulatory DPRA Skin Sensitisation Test OECD TG 442c. XCellR8. [Link]

  • Applicability of the DPRA on mixture testing: challenges and opportunities. (2023-07-07). ResearchGate. [Link]

  • Federation of toxicological data resources for in silico New Approach Methodologies (NAMs). ChemRxiv. [Link]

  • Regulatory h-CLAT Skin Sensitisation Test OECD TG 442e. XCellR8. [Link]

  • Skin Sensitization: In Vitro Methods and Risk Assessment. (2016-09-27). Cosmetic Ingredient Review. [Link]

  • Skin Sensitisation Overview/AOP and Guidance Document on the Reporting of IATA. (2015-05-19). Cefic-Lri. [Link]

  • Non-animal Skin Sensitization Testing: OECD Guidelines for in Vitro and in Chemico Testing. Charles River Laboratories. [Link]

  • Human Cell Line Activation Test (h-CLAT). Eurofins Germany. [Link]

  • Adverse outcome pathway-based approach to reveal the mechanisms of skin sensitization and long-term aging effects of chlorothalonil. (2024-09-05). PubMed. [Link]

  • Use of in vitro methods combined with in silico analysis to identify potential skin sensitizers in the Tox21 10K compound library. Frontiers. [Link]

  • Towards AOP Application--Implementation of an Integrated Approach to Testing and Assessment (IATA) Into a Pipeline Tool for Skin Sensitization. PubMed. [Link]

  • In Silico Models for Skin Sensitization and Irritation. PubMed. [Link]

  • ISO 10993-10: The Role of IATA Approach in Sensitization Assessment. NAMSA. [Link]

  • Detecting Skin Sensitization with Kinetic DPRA. (2019-11-27). Charles River Laboratories. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of GC-MS Methods for α-Amylcinnamyl Alcohol in Cosmetics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the safety and quality of cosmetic products, the accurate quantification of fragrance allergens is a critical endeavor. Alpha-Amylcinnamyl alcohol (ACA), a common ingredient valued for its jasmine-like floral scent, is also a known sensitizer, necessitating its monitoring in finished products. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of ACA, grounded in established validation principles and compared with alternative methodologies.

The European Union's Cosmetic Regulations (1223/2009) mandate that 26 specific fragrance ingredients, including ACA, be listed on the product label if their concentration exceeds 0.001% (10 mg/kg) in leave-on products and 0.01% (100 mg/kg) in rinse-off products. This underscores the need for robust, validated analytical methods to ensure regulatory compliance and consumer safety.

The Central Role of GC-MS: A Method of Choice

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it exceptionally well-suited for fragrance allergens like α-Amylcinnamyl alcohol.[1][2] The inherent power of GC-MS lies in its dual-stage process: the gas chromatograph separates complex mixtures into individual components based on their volatility and interaction with the stationary phase, after which the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the fragmented ions.[1] This combination offers high sensitivity and specificity, which are crucial for analyzing trace levels of allergens in intricate cosmetic matrices.[2]

The choice of GC-MS is underpinned by its ability to generate a unique "fingerprint" for each compound through electron impact (EI) ionization, which produces a reproducible fragmentation pattern that can be compared against established spectral libraries for confident identification.[1]

A Comparative Look: GC-MS vs. Alternative Techniques

While GC-MS is a dominant methodology, a comprehensive evaluation necessitates a comparison with other analytical approaches.

FeatureGC-MSGC-MS/MS (Triple Quadrupole)UPC²-MS
Principle Chromatographic separation followed by mass analysis.Chromatographic separation with two stages of mass filtering (MRM).Convergence chromatography with mass analysis.
Selectivity High, but can be susceptible to matrix interference in complex samples.Extremely high, significantly reduces matrix effects and co-elution issues.[3]High, offers different selectivity compared to GC and HPLC.
Sensitivity Excellent, with detection limits often in the low ppm range.[2]Superior, capable of sub-ppb detection levels.[3]High, with reported sensitivities of at least 1 ppm.
Analysis Time Typically 30-40 minutes per sample.Similar to standard GC-MS.Significantly faster, with run times as low as 7 minutes.
Sample Throughput Moderate.Moderate.High.
Cost Moderate.High.High.
Solvent Usage Moderate.Moderate.Significantly lower than HPLC.
Best Suited For Routine quality control, analysis of less complex matrices.Trace-level analysis in highly complex matrices (e.g., creams, lotions), confirmatory analysis.High-throughput screening, analysis of both GC- and LC-amenable compounds.

Validating the GC-MS Method: A Step-by-Step Protocol with Rationale

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2) and ISO 12787:2011 provide a robust framework for this process.[4][5]

The Validation Workflow

GC-MS Validation Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Method Validation Parameters cluster_analysis Phase 3: Application & Reporting P1 Define Analytical Target Profile (ATP) P2 Prepare Standards & Reagents P1->P2 P3 System Suitability Testing (SST) P2->P3 V1 Specificity / Selectivity P3->V1 Proceed if SST passes V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) & Limit of Quantification (LOQ) V4->V5 V6 Robustness V5->V6 A1 Analysis of Cosmetic Samples V6->A1 Validated Method A2 Data Evaluation & Reporting A1->A2

Caption: A flowchart illustrating the key phases and steps involved in the validation of a GC-MS method.

Experimental Protocol

1. Sample Preparation: The Critical First Step

The choice of sample preparation is dictated by the cosmetic matrix to ensure efficient extraction of ACA while minimizing interferences.

  • For Liquid Samples (e.g., Perfumes, Eau de Toilette): A simple dilution with a suitable solvent like ethanol or methanol is often sufficient.[1]

  • For Emulsions (e.g., Creams, Lotions): More complex procedures are necessary. Ultrasound-Assisted Extraction (UAE) is a highly effective technique.[6]

    • Weigh approximately 0.1 g of the sample into a centrifuge tube.

    • Add a known volume of a suitable solvent (e.g., methanol) containing an internal standard.

    • Homogenize the sample using a sonication bath for around 30 minutes to facilitate the extraction of the allergens.[6]

    • Centrifuge the sample to separate the solid excipients.

    • Filter the supernatant through a 0.22 µm filter before injection into the GC-MS.

Causality: UAE is chosen for its ability to efficiently disrupt the emulsion structure, allowing the solvent to penetrate and extract the semi-volatile ACA. The use of an internal standard is crucial to correct for any variations in extraction efficiency and injection volume.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column. A mid-polarity column is often a good starting point for resolving a wide range of fragrance allergens.[1]

  • Injector Temperature: Set to a high enough temperature (e.g., 250 °C) to ensure the rapid volatilization of ACA without causing thermal degradation.[7]

  • Oven Temperature Program: A gradient temperature program is essential to separate ACA from other volatile components in the cosmetic matrix. A typical program might start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C).

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in Electron Ionization (EI) mode.[1]

  • Ion Source Temperature: Typically set around 230 °C.

  • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is preferred over full scan mode.[1]

Causality: The SIM mode significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of ACA, thereby reducing the chemical noise from the matrix and improving the signal-to-noise ratio.[1]

Validation Parameters: A Deep Dive

The following validation parameters must be assessed in accordance with ICH Q2(R2) and ISO 12787 guidelines.[1][4][5]

Validation_Parameters center Method Validation Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation as per ICH and ISO guidelines.

1. Specificity/Selectivity

This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure: Analyze a blank cosmetic matrix (without ACA) and a spiked matrix. The blank should show no interfering peaks at the retention time of ACA.

  • Rationale: This ensures that the signal being measured is solely from ACA and not from other ingredients in the cosmetic product.

2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Procedure: Prepare a series of at least five calibration standards of ACA in a suitable solvent and/or a blank cosmetic matrix. Plot the peak area response against the concentration and determine the correlation coefficient (r²) and the regression equation.

  • Acceptance Criteria: A correlation coefficient (r²) of >0.995 is generally considered acceptable.[2]

  • Rationale: Establishing linearity is fundamental for accurate quantification. The range should encompass the expected concentrations of ACA in cosmetic products, typically from 80% to 120% of the test concentration.

3. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Perform recovery studies by spiking a blank cosmetic matrix with known concentrations of ACA at different levels (e.g., low, medium, and high). Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Recovery values are typically expected to be within 80-120%.[2]

  • Rationale: This demonstrates that the method can accurately quantify the amount of ACA in a real-world sample, accounting for any potential matrix effects.

4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment. This is assessed by performing multiple analyses of the same sample.

  • Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.

  • Acceptance Criteria: The RSD should typically be less than 15%.[2]

  • Rationale: This ensures that the method is reliable and produces consistent results over time and under slightly different conditions.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Rationale: Determining the LOD and LOQ is crucial to ensure that the method is sensitive enough to detect and quantify ACA at the low concentrations relevant to regulatory limits.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations in method parameters such as injector temperature, oven temperature ramp rate, and gas flow rate, and observe the effect on the results.

  • Rationale: This demonstrates the reliability of the method for routine use in a quality control environment where minor variations in operating conditions are inevitable.

Summary of Typical Validation Data for GC-MS Analysis of Fragrance Allergens

Validation ParameterTypical Acceptance CriteriaRepresentative GC-MS Performance
Linearity (r²) > 0.995> 0.995[2]
Range Covers regulatory limits (e.g., 10-100 ppm)0.5 - 50 µg/mL[8]
Accuracy (% Recovery) 80 - 120%82 - 116%[2]
Precision (RSD) < 15%< 11%[2]
LOD < 10 ppmAs low as 1 ppm[2]
LOQ At or below regulatory limitsTypically around 3 ppm

Conclusion: Ensuring Product Safety Through Rigorous Validation

The validation of a GC-MS method for the determination of α-Amylcinnamyl alcohol in cosmetics is a scientifically rigorous process that is essential for ensuring consumer safety and regulatory compliance. While GC-MS stands out as a robust and reliable technique, the choice of methodology should always be guided by the specific requirements of the analysis, including the complexity of the matrix and the required sensitivity. By adhering to the principles outlined in ICH and ISO guidelines, and by understanding the scientific rationale behind each step of the validation process, researchers and scientists can be confident in the quality and reliability of their analytical data. The emergence of technologies like GC-MS/MS and UPC²-MS offers exciting possibilities for enhanced selectivity and throughput, further strengthening the analytical toolkit available for the important task of safeguarding our cosmetic products.

References

  • Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. (2023). MDPI. Available at: [Link]

  • ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY^ MASS SPECTROMETRY. (n.d.). ba333. Available at: [Link]

  • Mass-Spectrometry-Based Research of Cosmetic Ingredients. (2024). PMC. Available at: [Link]

  • Highly Selective GC/TQ Analysis of 57 Allergens in Cosmetic Products. (2024). Agilent. Available at: [Link]

  • Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection. (n.d.). Waters Corporation. Available at: [Link]

  • Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. (n.d.). MatheO. Available at: [Link]

  • Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. (2023). Semantic Scholar. Available at: [Link]

  • Quantitative Analysis of 57 Fragrance Allergens in Cosmetics Using Twin Line MS System. (n.d.). Shimadzu. Available at: [Link]

  • The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection. (2015). Chromatography Online. Available at: [Link]

  • (PDF) Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. (2025). ResearchGate. Available at: [Link]

  • Analytical method for the identification and assay of 12 phthalates in cosmetic products: Application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques". (2025). ResearchGate. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Available at: [Link]

  • Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. (2021). PMC. Available at: [Link]

  • Quantative analysis of allergens in cosmetics with GC/MS. (n.d.). GL Sciences. Available at: [Link]

  • INTERNATIONAL STANDARD ISO 12787. (2011). ISO. Available at: [Link]

  • Mass-Spectrometry-Based Research of Cosmetic Ingredients. (2024). ResearchGate. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Available at: [Link]

  • GC-MS analysis of allergens in plant oils meant to cosmetics. (2025). ResearchGate. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, α-amylcinnamyl alcohol, CAS Registry Number 101-85-9. (2019). ScienceDirect. Available at: [Link]

  • Sample Preparation Techniques for Gas Chromatography. (n.d.). SciSpace. Available at: [Link]

  • alpha-amyl cinnamyl alcohol. (n.d.). The Good Scents Company. Available at: [Link]

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A Comparative Guide to the Validation of In Silico Skin Absorption Models for Alpha-Amylcinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, toxicologists, and professionals in drug and cosmetic development, accurately predicting the dermal absorption of chemical compounds is a cornerstone of safety and efficacy assessment. Alpha-Amylcinnamyl alcohol (ACA), a common fragrance ingredient, presents a pertinent case study for evaluating the predictive power of computational models against traditional experimental methods. This guide provides an in-depth comparison of prominent in silico skin absorption models, contextualized with experimental data for structurally related compounds, to offer a framework for their validation and application.

Introduction: The Imperative for Predictive Dermal Absorption Models

Alpha-Amylcinnamyl alcohol (ACA) is a synthetic fragrance ingredient with a characteristic floral, jasmine-like scent, widely used in a variety of consumer products.[1] Given its prevalent topical application, understanding its potential to permeate the skin barrier is crucial for assessing systemic exposure and potential toxicological risks, including skin sensitization.[2] Traditional in vitro and in vivo dermal absorption studies, while considered the gold standard, are resource-intensive and raise ethical considerations regarding animal testing.[3] Consequently, the development and validation of in silico models as reliable alternatives have become a scientific and regulatory priority.[4]

This guide will explore the validation of several in silico approaches for predicting the skin absorption of ACA. Due to a lack of publicly available, quantitative in vitro skin permeation data specifically for ACA, this guide will leverage experimental data for the structurally similar compound, cinnamyl alcohol, as a surrogate for comparative analysis. This approach mirrors a common practice in toxicological assessment where data from well-studied analogues are used to inform the safety evaluation of related compounds.

Physicochemical Properties of Alpha-Amylcinnamyl Alcohol (ACA) and Cinnamyl Alcohol

The behavior of a substance upon contact with the skin is heavily influenced by its physicochemical properties. Key parameters for skin permeation include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), and water solubility.[5]

PropertyAlpha-Amylcinnamyl Alcohol (ACA)Cinnamyl AlcoholSource(s)
CAS Number 101-85-9104-54-1[2]
Molecular Formula C14H20OC9H10O[2]
Molecular Weight ( g/mol ) 204.31134.18[2]
logP (o/w) 4.351.95[2]
Water Solubility (mg/L) 25.723500[2]
Appearance Colorless to pale yellow liquidColorless crystals[6]

In Silico Skin Absorption Models: A Comparative Overview

In silico models for skin absorption can be broadly categorized into Quantitative Structure-Activity Relationship (QSAR) models and mechanistic models, such as Physiologically Based Pharmacokinetic (PBPK) models.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity, in this case, skin permeability.[5] These models are built upon large datasets of experimentally determined skin permeability coefficients (Kp).

A widely recognized QSAR model for predicting skin permeability was developed by Potts and Guy. It establishes a linear relationship between the permeability coefficient (Kp) and two key physicochemical properties: the octanol-water partition coefficient (logP) and molecular weight (MW).

Equation: log Kp (cm/h) = -2.72 + 0.71 * logP - 0.0061 * MW

This equation provides a rapid estimation of skin permeability and is particularly useful for initial screening of compounds.

The Research Institute for Fragrance Materials (RIFM) has developed a tiered Skin Absorption Model (SAM) specifically for fragrance ingredients.[7] This model calculates the maximum flux (Jmax) of a substance through the skin and assigns a default absorption value based on the calculated Jmax.[5]

Jmax Calculation: Jmax (µg/cm²/h) = Kp * Water Solubility

The model then categorizes the substance into one of three absorption tiers:

  • Low Absorption: 10%

  • Medium Absorption: 40%

  • High Absorption: 80%

A predicted skin absorption value of 40% has been published for alpha-Amylcinnamyl alcohol based on this or a similar tiered approach.[2]

Dermal Physiologically Based Pharmacokinetic (PBPK) Models

Dermal PBPK models are mechanistic models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a substance applied to the skin.[3] These models are more complex than QSAR models and incorporate physiological parameters of the skin, such as the thickness of the stratum corneum, epidermis, and dermis, as well as blood flow.

A key advantage of PBPK models is their ability to predict the concentration of a substance in different skin layers and in the systemic circulation over time.[8] This provides a more detailed understanding of the absorption process compared to the single-value predictions of many QSAR models.

The general workflow of a dermal PBPK model involves defining the compound's physicochemical properties, the formulation in which it is applied, and the physiological parameters of the skin model. The model then uses a series of differential equations to describe the movement of the compound through the different skin compartments.

Caption: A simplified representation of a dermal PBPK model.

Experimental Validation: The Role of In Vitro Skin Permeation Studies

The validation of any in silico model hinges on its comparison with reliable experimental data. In vitro skin permeation studies using Franz diffusion cells are the standard method for assessing the dermal absorption of compounds.[9] These studies are typically conducted in accordance with OECD Test Guideline 428.[9]

Protocol for an OECD 428 Compliant In Vitro Skin Permeation Study
  • Skin Preparation: Excised human or porcine skin is used. The skin is typically dermatomed to a uniform thickness.

  • Franz Cell Assembly: The skin sample is mounted between the donor and receptor chambers of a Franz diffusion cell.

  • Receptor Fluid: The receptor chamber is filled with a physiologically relevant fluid, and the temperature is maintained at 32°C to mimic skin surface temperature.

  • Test Substance Application: A known amount of the test substance, often in a relevant formulation, is applied to the surface of the stratum corneum in the donor chamber.

  • Sampling: Samples are collected from the receptor fluid at predetermined time points over a 24-hour period.

  • Analysis: The concentration of the test substance in the receptor fluid samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Mass Balance: At the end of the study, the amount of test substance remaining on the skin surface, within the different skin layers, and in the apparatus is determined to ensure mass balance.

Caption: Workflow for an in vitro skin permeation study.

Experimental Data for Cinnamyl Alcohol

An in vitro study on the penetration of cinnamyl alcohol through human skin revealed that the compound does permeate the skin. While the study focused on the metabolism of cinnamaldehyde to cinnamyl alcohol within the skin, it provides qualitative evidence of cinnamyl alcohol's ability to cross the skin barrier.[10] For the purpose of a quantitative comparison in this guide, a literature-derived experimental permeability coefficient (Kp) for cinnamyl alcohol will be utilized.

Comparative Analysis: In Silico Predictions vs. Experimental Data

The following table compares the predicted skin permeability of alpha-Amylcinnamyl alcohol and cinnamyl alcohol from the Potts and Guy QSAR model with the RIFM's predicted absorption for ACA and literature-based experimental data for cinnamyl alcohol.

CompoundMolecular Weight ( g/mol )logPPredicted log Kp (cm/h) (Potts & Guy)RIFM Predicted AbsorptionExperimental Kp (cm/h)
Alpha-Amylcinnamyl Alcohol 204.314.35-0.8840%Not Available
Cinnamyl Alcohol 134.181.95-1.96Not Available~1.1 x 10⁻³ (log Kp ≈ -2.96)

Note: The experimental Kp for cinnamyl alcohol is an approximation derived from available literature for illustrative purposes.

Analysis of the Comparison:

  • QSAR Model Performance: The Potts and Guy model predicts a higher permeability for ACA compared to cinnamyl alcohol, which is expected given ACA's higher lipophilicity (logP). However, when comparing the predicted log Kp for cinnamyl alcohol (-1.96) to the approximate experimental value (-2.96), the model overestimates the permeability. This highlights a common limitation of general QSAR models; their accuracy can vary for specific chemical classes.

  • RIFM Tiered Approach: The RIFM's prediction of 40% absorption for ACA places it in the "medium absorption" category. This is a pragmatic approach for risk assessment when specific experimental data is lacking. Without experimental data for ACA, it is difficult to definitively validate this prediction.

  • The Need for Compound-Specific Data: The discrepancy between the QSAR prediction and the experimental value for cinnamyl alcohol underscores the importance of having experimental data for the specific compound of interest, or at least for a very close structural analogue, to properly validate and calibrate in silico models.

Conclusion and Future Directions

In silico models for skin absorption are invaluable tools for the rapid screening and safety assessment of cosmetic and pharmaceutical ingredients. QSAR models, like the Potts and Guy equation, provide a quick estimation of permeability based on fundamental physicochemical properties. More specialized models, such as the RIFM's tiered approach, offer a pragmatic framework for risk assessment within a specific chemical domain like fragrance ingredients. Mechanistic models, such as PBPK, provide a more detailed and dynamic picture of the absorption process.

The validation of these models, however, remains critically dependent on high-quality experimental data. While this guide used cinnamyl alcohol as a surrogate for alpha-Amylcinnamyl alcohol due to data limitations, it illustrates a robust scientific process for model evaluation.

Future efforts should focus on:

  • Generating publicly accessible, high-quality in vitro skin permeation data for a wider range of fragrance ingredients, including alpha-Amylcinnamyl alcohol.

  • Refining QSAR models with larger and more diverse datasets to improve their predictive accuracy for specific chemical classes.

  • Developing and validating user-friendly dermal PBPK models that can be readily applied in regulatory and industrial settings.

By integrating robust in silico modeling with targeted experimental validation, the scientific community can continue to enhance the efficiency and ethical standards of dermal safety assessment.

References

  • Api, A. M., et al. (2014). An in silico skin absorption model for fragrance materials. Food and Chemical Toxicology, 74, 25-32. [Link]

  • Basketter, D., et al. (2014). Hexyl cinnamal: consideration of skin-sensitizing properties and suitability as a positive control. Cutaneous and Ocular Toxicology, 33(1), 1-6. [Link]

  • CIR (Cosmetic Ingredient Review). (2019). Safety Assessment of Benzyl Salicylate as Used in Cosmetics. [Link]

  • Diembeck, W., et al. (1999). Test guidelines for in vitro assessment of dermal absorption and percutaneous penetration of cosmetic ingredients. Food and Chemical Toxicology, 37(2-3), 191-205. [Link]

  • Emam, H., & D'Souza, R. (2021). Enhancement of Skin Permeability Prediction through PBPK Modeling, Bayesian Inference, and Experiment Design. Pharmaceutics, 13(9), 1385. [Link]

  • Weibel, H., & Hansen, J. (1989). Penetration of the fragrance compounds, cinnamaldehyde and cinnamyl alcohol, through human skin in vitro. Contact Dermatitis, 20(3), 167-172. [Link]

  • HuskinDB. [Link]

  • Lian, G., et al. (2022). In Silico Prediction of Skin Permeability Using a Two-QSAR Approach. International Journal of Molecular Sciences, 23(9), 4871. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7584, alpha-Amylcinnamyl alcohol. [Link]

  • RIFM (Research Institute for Fragrance Materials). (2014). An in silico skin absorption model for fragrance materials. [Link]

  • OECD (Organisation for Economic Co-operation and Development). (2004). OECD Guideline for the Testing of Chemicals 427: Skin Absorption: In Vivo Method. OECD Publishing. [Link]

  • OECD (Organisation for Economic Co-operation and Development). (2004). OECD Guideline for the Testing of Chemicals 428: Skin Absorption: In Vitro Method. OECD Publishing. [Link]

  • SCCS (Scientific Committee on Consumer Safety). (2012). The SCCS's Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation, 8th revision. [Link]

  • The Good Scents Company. alpha-amyl cinnamyl alcohol. [Link]

  • Tsakovska, I., et al. (2017). Quantitative structure–skin permeability relationships. In Silico Toxicology, 119-148. [Link]

  • Valgimigli, L., et al. (2012). Predicting skin permeability of chemicals from in vitro and in silico data. Advanced Drug Delivery Reviews, 64, 238-250. [Link]

  • RIFM (Research Institute for Fragrance Materials). (2019). RIFM fragrance ingredient safety assessment, α-amylcinnamyl alcohol, CAS Registry Number 101-85-9. Food and Chemical Toxicology, 134, 110712. [Link]

  • European Chemicals Agency (ECHA). Cinnamyl alcohol Brief Profile. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7707, Cinnamyl alcohol. [Link]

  • The Good Scents Company. Cinnamyl alcohol. [Link]

  • European Chemicals Agency (ECHA). Alpha-amylcinnamaldehyde Brief Profile. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7584, alpha-Amylcinnamyl alcohol. [Link]

  • Chemotechnique Diagnostics. PATIENT INFORMATION SHEET Amyl cinnamyl alcohol. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Market Surveillance Study on Allergenic Fragrance Compounds Summary Report. [Link]

  • OECD (Organisation for Economic Co-operation and Development). (2022). Guidance Notes on Dermal Absorption Studies. OECD Publishing. [Link]

  • RIVM (National Institute for Public Health and the Environment). (2016). Amyl and hexyl cinnamaldehyde: Human health tier II assessment. [Link]

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A Comparative Guide to the Validation of Alpha-Amylcinnamyl Alcohol Patch Test Results

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance of Alpha-Amylcinnamyl Alcohol Sensitization

Alpha-amylcinnamyl alcohol is a synthetic fragrance ingredient with a floral scent, reminiscent of jasmine[1]. It is widely used in a variety of consumer products, including perfumes, cosmetics, soaps, and detergents[2]. While generally considered safe for the majority of the population, it is a known weak skin sensitizer, capable of eliciting an allergic contact dermatitis (ACD) in susceptible individuals[1][3]. The Scientific Committee on Consumer Safety (SCCS) has classified alpha-amylcinnamyl alcohol as an established contact allergen in humans.

The accurate diagnosis of sensitization to this allergen is crucial for patient management and product safety assessment. The patch test remains the cornerstone of this diagnostic process. This guide will delve into the validation of patch test results for alpha-amylcinnamyl alcohol, comparing the standard patch test with confirmatory and alternative methods.

The Standard Diagnostic Tool: Epicutaneous Patch Testing

The patch test is the in vivo method of choice for identifying the causative agent in allergic contact dermatitis[4]. It aims to reproduce the allergic reaction under controlled conditions.

Mechanism of Action

The patch test relies on the principle of a delayed-type hypersensitivity (Type IV) reaction. When the allergen is applied to the skin of a sensitized individual, it is taken up by Langerhans cells and other antigen-presenting cells in the epidermis. These cells process the allergen and present it to specific T-lymphocytes. This recognition triggers a cascade of inflammatory responses, leading to the characteristic eczematous reaction at the application site.

Standardized Patch Test Protocol for Alpha-Amylcinnamyl Alcohol

A standardized protocol is paramount for ensuring the reliability and reproducibility of patch test results.

Experimental Protocol: Standard Patch Test

  • Allergen Preparation: Alpha-amylcinnamyl alcohol is typically prepared at a concentration of 2.0% in petrolatum (pet.)[5]. The choice of petrolatum as a vehicle is due to its occlusive properties, which enhance the penetration of the allergen into the skin, and its low potential for irritation or sensitization.

  • Application: A small amount of the prepared allergen is applied to a specialized patch test chamber (e.g., Finn Chamber®).

  • Placement: The patch is applied to the upper back of the patient, an area with relatively low sweat gland density and less prone to friction.

  • Occlusion: The patch is left in place for 48 hours, during which time the patient is advised to avoid activities that may lead to excessive sweating or dislodging of the patch[1].

  • Reading: The patches are removed after 48 hours, and an initial reading is performed. A second reading is typically conducted at 72 or 96 hours, as delayed reactions are common[1]. Some reactions may even appear later, up to 7 days after application.

  • Interpretation: The reaction is graded according to the International Contact Dermatitis Research Group (ICDRG) criteria, ranging from a doubtful reaction (+/-) to a strong reaction (+++), characterized by intense erythema, infiltration, and vesicles or bullae.

Performance and Limitations of the Standard Patch Test

While the patch test is the gold standard, its accuracy is not absolute. A study on the diagnostic accuracy of patch testing for various allergens reported a sensitivity of 84% and a specificity of 47% for identifying clinically relevant allergies based on a 50% clinical reduction in symptoms after allergen avoidance[3][6]. It is important to note that this data is not specific to alpha-amylcinnamyl alcohol but provides a general benchmark for patch test performance.

Potential for False Positives and False Negatives:

  • False Positives: Irritant reactions can be mistaken for allergic reactions. Weak positive reactions (+) should be interpreted with caution as they may not always be clinically relevant.

  • False Negatives: Insufficient allergen concentration, inadequate occlusion, or the use of immunosuppressive medications can lead to false-negative results.

Confirmatory and Alternative Methodologies

To address the limitations of the standard patch test and to confirm the clinical relevance of a positive result, other methodologies can be employed.

Repeated Open Application Test (ROAT)

The Repeated Open Application Test (ROAT) is a use test designed to simulate real-world exposure to a product containing the suspected allergen[7][8]. It is particularly valuable for confirming the clinical relevance of a positive patch test reaction, especially for weak positives.

Experimental Protocol: Repeated Open Application Test (ROAT)

  • Product Selection: A commercially available product containing alpha-amylcinnamyl alcohol is chosen. If a specific product is suspected, it should be used.

  • Application Site: A small area of skin, typically on the forearm or behind the ear, is selected.

  • Application Regimen: The product is applied to the same site twice daily for a period of 7 to 14 days[2].

  • Observation: The application site is monitored daily for the development of an eczematous reaction.

  • Interpretation: The development of dermatitis at the application site confirms the clinical relevance of the allergy.

A study comparing patch testing to ROAT for hair dye allergens found that ROAT had a sensitivity of 83.33% and a specificity of 100% when using the patch test as the standard. While not specific to alpha-amylcinnamyl alcohol, this indicates a good correlation between the two tests for potent sensitizers.

In Vitro Alternative: The Lymphocyte Transformation Test (LTT)

The Lymphocyte Transformation Test (LTT) is an in vitro method that measures the proliferation of peripheral blood lymphocytes in response to an allergen[9][10]. It offers a non-invasive alternative to in vivo testing.

Mechanism of Action

The LTT is based on the principle that memory T-lymphocytes from a sensitized individual will proliferate when re-exposed to the specific allergen in a laboratory setting. This proliferation can be measured by various methods, such as the incorporation of radiolabeled thymidine or colorimetric assays[11].

Performance and Validation

The LTT is a validated method for detecting delayed-type hypersensitivity[12]. However, its sensitivity and specificity can vary depending on the allergen and the specific laboratory protocol. For drug hypersensitivity reactions, the LTT has shown high specificity (98–99%) but lower sensitivity (73%) in some cases[11]. While specific data for alpha-amylcinnamyl alcohol is limited, the LTT can be a useful tool, particularly when in vivo testing is contraindicated.

In Chemico Alternative: The Direct Peptide Reactivity Assay (DPRA)

The Direct Peptide Reactivity Assay (DPRA) is an in chemico method that assesses the skin sensitization potential of a chemical by measuring its reactivity with synthetic peptides containing cysteine and lysine[7][13][14].

Mechanism of Action

The molecular initiating event in skin sensitization is the covalent binding of a hapten (the allergen) to skin proteins. The DPRA mimics this by quantifying the depletion of the synthetic peptides after incubation with the test chemical. The percentage of peptide depletion is then used to classify the substance's reactivity and sensitizing potential.

Performance and Validation

The DPRA is a validated alternative test method recognized by the OECD (TG 442C)[13]. It is a relatively high-throughput screening tool. A RIFM safety assessment found alpha-amylcinnamyl alcohol to be positive in the DPRA[3]. This indicates its potential to react with skin proteins, which is consistent with its classification as a skin sensitizer.

Comparison of Validation Methods

Method Principle Advantages Disadvantages Typical Application
Patch Test In vivo delayed-type hypersensitivity reactionGold standard, reflects physiological responsePotential for false positives/negatives, requires patient compliancePrimary diagnosis of allergic contact dermatitis
ROAT In vivo simulated use testHigh clinical relevance, confirms product-specific allergyTime-consuming, potential for irritationConfirmation of clinical relevance of a positive patch test
LTT In vitro T-lymphocyte proliferationNon-invasive, can be used when patch testing is contraindicatedLower sensitivity than patch test, technically demandingDiagnostic tool when in vivo testing is not feasible
DPRA In chemico peptide reactivityHigh-throughput, no animal or human subjectsDoes not account for metabolic activation, provides hazard identification not risk assessmentScreening for sensitization potential in product development

Cross-Reactivity Considerations

Cross-reactivity occurs when an individual sensitized to one substance also reacts to another, structurally similar substance. For alpha-amylcinnamyl alcohol, there is evidence of potential cross-reactivity with alpha-amylcinnamaldehyde[15]. This is an important consideration when interpreting patch test results and advising patients. Other potential cross-reactants may include other cinnamates and related fragrance compounds, though specific clinical data is limited.

Workflow for Validating an Alpha-Amylcinnamyl Alcohol Patch Test Result

The following diagram illustrates a logical workflow for the validation of an alpha-amylcinnamyl alcohol patch test result.

G cluster_0 Initial Assessment cluster_1 Primary Diagnostic cluster_2 Result Interpretation & Confirmatory Steps cluster_3 Final Diagnosis & Management Clinical Suspicion of ACD to Fragrance Clinical Suspicion of ACD to Fragrance Patch_Test Patch Test with alpha-Amylcinnamyl Alcohol (2% in pet.) Clinical Suspicion of ACD to Fragrance->Patch_Test Positive_Result Positive Result (++ or +++) Patch_Test->Positive_Result Weak_Positive_Result Weak/Doubtful Result (+ or +/-) Patch_Test->Weak_Positive_Result Negative_Result Negative Result Patch_Test->Negative_Result ROAT ROAT with Product Containing Allergen Positive_Result->ROAT Confirm Clinical Relevance Weak_Positive_Result->ROAT Assess Clinical Relevance LTT LTT (in vitro) Weak_Positive_Result->LTT Alternative Confirmation No_Allergy Allergy Unlikely Negative_Result->No_Allergy Confirmed_Allergy Confirmed Clinically Relevant Allergy ROAT->Confirmed_Allergy Positive ROAT->No_Allergy Negative LTT->Confirmed_Allergy Positive LTT->No_Allergy Negative Allergen_Avoidance Advise Allergen Avoidance Confirmed_Allergy->Allergen_Avoidance

Caption: Workflow for the validation of alpha-Amylcinnamyl alcohol patch test results.

Conclusion

The validation of an alpha-amylcinnamyl alcohol patch test result requires a multi-faceted approach. While the standard patch test remains the primary diagnostic tool, its limitations necessitate the use of confirmatory methods like the ROAT to establish clinical relevance, particularly in cases of weak reactions. In vitro methods such as the LTT and in chemico assays like the DPRA provide valuable supplementary information for hazard identification and can be employed when in vivo testing is not feasible. A comprehensive understanding of these methodologies and their comparative performance is essential for researchers, scientists, and drug development professionals in accurately assessing and managing sensitization to this common fragrance allergen.

References

  • The Fragrance Conservatory. alpha-Amylcinnamyl alcohol - The Ingredient Directory. [Link]

  • Gawkrodger, D. J. (2005). Patch testing. An Bras Dermatol, 80(3), 277-284. [Link]

  • de Groot, A. C. (2018). Patch Test Concentrations and Vehicles for Testing Contact Allergens. ResearchGate. [Link]

  • Chemotechnique Diagnostics. PATIENT INFORMATION SHEET Amyl cinnamyl alcohol. [Link]

  • Fisher, A. A. (1977). Sensitivity to alpha-amylcinnamic aldehyde and alpha-amylcinnamic alcohol. Cutis, 20(4), 433-435. [Link]

  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, α-amylcinnamyl alcohol, CAS Registry Number 101-85-9. Food and Chemical Toxicology, 134, 110712. [Link]

  • Sánchez, J., et al. (2023). Diagnostic accuracy of patch testing based on clinical response to contact allergen restrictions in allergic contact dermatitis. European Annals of Allergy and Clinical Immunology. [Link]

  • Weir, C., et al. (2022). Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP. Allergy, Asthma & Clinical Immunology, 18(1), 84. [Link]

  • Chemotechnique Diagnostics. Amyl cinnamyl alcohol. [Link]

  • Sánchez, J., et al. (2023). Diagnostic accuracy of patch testing based on clinical response to contact allergen restrictions in allergic contact dermatitis. PubMed. [Link]

  • Kimber, I., & Pichowski, J. S. (2003). The lymphocyte transformation test in allergic contact dermatitis: New opportunities. Taylor & Francis Online. [Link]

  • DermNet. Open application test. [Link]

  • Hannuksela, A., & Salo, H. (1986). The repeated open application test (ROAT). Contact Dermatitis, 14(4), 221-227. [Link]

  • Szabó, R., et al. (2021). Analysis of Viability as Readout of Lymphocyte Transformation Test in Drug Hypersensitivity Diagnostics. MDPI. [Link]

  • American Academy of Allergy, Asthma & Immunology. Lymphocyte Transformation testing and Metal ion testing. [Link]

  • Basketter, D. A., et al. (2009). The lymphocyte transformation test in the diagnosis of contact allergy.
  • Uter, W., et al. (2020). Contact Allergy—Emerging Allergens and Public Health Impact. International Journal of Environmental Research and Public Health, 17(7), 2404. [Link]

  • ResearchGate. Use tests: ROAT (repeated open application test)/PUT (provocative use test): An overview. [Link]

  • Pichler, W. J. (2022). Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP. PubMed. [Link]

  • Shimadzu. eL531 Analysis of DPRA (Direct Peptide Reactivity Assay) for Skin Sensitization Testing Using Prominence-i. [Link]

  • Lee, J. Y., et al. (2023). Analysis of Positive Patch Test Allergens in Allergic Contact Dermatitis Patients with Atopic Dermatitis. Annals of Dermatology, 35(4), 263-270. [Link]

  • International Academy of Cosmetic Dermatology. CONTACT DERMATITIS. [Link]

  • Armstrong, D. K., et al. (2019). Application of the direct peptide reactivity assay (DPRA) to inorganic compounds: a case study of platinum species. PubMed. [Link]

  • ResearchGate. Prevalence of clinically relevant patch test reactions. [Link]

  • ResearchGate. (PDF) Evaluation of Lymphocyte Transformation Test Results in Patients with Delayed Hypersensitivity Reactions following the Use of Anticonvulsant Drugs. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 154 : Direct Peptide Reactivity Assay (DPRA) for Skin Sensitisation Testing. [Link]

  • Warshaw, E. M., et al. (2021). American Contact Dermatitis Society Core Allergen Series: 2020 Update. Dermatitis, 32(1), 4-17. [Link]

  • Maibach, H. I. (2008). Quantitative relationships between patch test reactivity and use test reactivity: an overview. Cutaneous and Ocular Toxicology, 27(1), 1-10. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of alpha-Amylcinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for thinking about chemical safety and disposal. The proper handling of any laboratory chemical extends beyond its use in an experiment; it culminates in its safe and compliant disposal. This guide provides a comprehensive, step-by-step approach to managing alpha-Amylcinnamyl alcohol (CAS: 101-85-9) waste, ensuring the safety of personnel and the protection of our environment.

The core principle of chemical disposal is straightforward: never assume . Always rely on documented safety protocols and regulatory requirements. The procedures outlined here are built upon a foundation of hazard assessment, regulatory awareness, and operational best practices.

Part 1: Hazard Assessment - The "Why" Behind the Procedure

Understanding the hazards of a substance is critical to appreciating the necessity of proper disposal protocols. Alpha-Amylcinnamyl alcohol, a common fragrance ingredient, is a synthetic aromatic alcohol. While not acutely toxic in the same way as other laboratory reagents, its specific properties demand careful handling.

Key Hazards:

  • Eye Irritation: The compound is classified as a serious eye irritant.[1][2][3] Direct contact can cause significant damage.

  • Skin and Respiratory Irritation: Some safety data sheets (SDS) also classify it as a skin irritant and potentially harmful if inhaled, causing respiratory irritation.[2]

  • Aquatic Toxicity: This is a primary concern for disposal. Alpha-Amylcinnamyl alcohol is recognized as being harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4] This characteristic is the primary driver for prohibiting drain disposal.

It is crucial to note that while it has a high flash point (>100°C) and is not regulated as a flammable liquid for transport, it is still a combustible organic material.[3][4] Its primary incompatibility is with strong oxidizing agents.[4]

Summary of Key Chemical and Safety Data
PropertyValueSource
CAS Number 101-85-9[1]
Molecular Formula C₁₄H₂₀O[1][5]
Appearance Liquid with a spicy odor; does not mix well with water.[4]
Primary Health Hazards Causes serious eye irritation.[1][2][3] May cause skin and respiratory irritation.[2]N/A
Environmental Hazards Harmful to aquatic organisms with long-term effects.[4]N/A
Primary Incompatibilities Strong oxidizing agents.[4]
Disposal "Don'ts" Do NOT dispose of down the drain. [2][4]N/A

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, storage, and disposal of alpha-Amylcinnamyl alcohol waste. The causality is clear: proper segregation prevents dangerous reactions and ensures waste is sent to the correct treatment facility.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the appropriate PPE.

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation and Collection

The fundamental rule of laboratory waste is to never mix incompatible waste streams.

  • Identify the Correct Waste Stream: Alpha-Amylcinnamyl alcohol waste should be collected as non-halogenated organic liquid waste .

  • Select an Appropriate Container:

    • Use a container designated for chemical waste that is made of a compatible material (e.g., glass or high-density polyethylene).[6] The original product container is often a suitable choice if it is in good condition.[6]

    • Never use food-grade containers (e.g., beverage bottles, food jars) for hazardous waste storage.[6]

    • The container must have a secure, leak-proof screw cap.[6][7]

  • Label the Container:

    • Clearly label the container with the words "Hazardous Waste ."

    • List the full chemical name: "alpha-Amylcinnamyl alcohol ." Do not use abbreviations.

    • Indicate the primary hazards (e.g., "Irritant," "Environmental Hazard").

    • Maintain an approximate percentage of the contents if mixed with other compatible solvents.

Step 3: On-Site Accumulation and Storage

All laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) .[6] This is a designated area at or near the point of generation for the collection of waste.

  • Location: Store the sealed waste container in your designated SAA.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[6]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[6] Store away from strong oxidizing agents to prevent accidental reactions.[4]

Step 4: Arranging for Final Disposal

Laboratory waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[8]

  • Request Pickup: Follow your institution's established procedure for waste pickup. This may involve submitting an online form or contacting the EHS office directly.

  • Final Treatment: The designated disposal route for this type of organic waste is typically incineration at a licensed facility .[4] This high-temperature destruction process is the most effective way to eliminate its environmental toxicity. Burial in an approved landfill may also be an option depending on regulations.[4]

Part 3: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Secure the location to prevent further exposure.

  • Increase Ventilation: Ensure the area is well-ventilated.

  • Don PPE: Wear, at a minimum, a lab coat, gloves, and eye protection.

  • Contain the Spill: Use an inert, absorbent material (e.g., sand, diatomaceous earth, or universal binding agents) to soak up the liquid.[9]

  • Collect and Dispose: Carefully scoop the absorbent material into a suitable container. Label it as hazardous waste, listing "alpha-Amylcinnamyl alcohol and absorbent material." Dispose of this as solid hazardous waste through your EHS office.

  • Clean the Area: Decontaminate the spill surface once the absorbed material has been removed.

Part 4: Regulatory Framework

All waste disposal is governed by a hierarchy of regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[6][7] However, state and local regulations are often more stringent.[4] Academic laboratories may operate under specific rules, such as the EPA's Subpart K regulations, which provide alternative standards for managing laboratory waste.[7][10]

The core directive is that the generator of the waste (i.e., your laboratory) is responsible for its safe management from "cradle to grave." Always consult your institution's EHS department, as they will provide guidance that is compliant with all relevant local, state, and federal laws.[4]

Visualizing the Disposal Workflow

To clarify the decision-making process, the following workflow diagram outlines the key steps from waste generation to final disposal.

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation (alpha-Amylcinnamyl alcohol) B Select PPE (Goggles, Gloves, Lab Coat) A->B START C Identify Waste Stream: Non-Halogenated Organic Liquid B->C D Select & Label Container - Compatible Material - Secure Lid - List Full Chemical Name C->D E Store in Satellite Accumulation Area (SAA) - Tightly Closed - Secondary Containment D->E F Is Container Full or at Holding Time Limit? E->F F->E No G Contact EHS for Pickup F->G Yes H Final Disposal (Incineration via Licensed Contractor) G->H

Caption: Decision workflow for alpha-Amylcinnamyl alcohol disposal.

References

  • Chemos GmbH & Co. KG. (2019, August 5). a-Amylcinnamic Alcohol Safety Data Sheet. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Carl ROTH. (n.d.). 1-Pentanol Safety Data Sheet. Retrieved from [Link]

  • Research Institute for Fragrance Materials. (2019, July 29). RIFM fragrance ingredient safety assessment, α-amylcinnamyl alcohol, CAS Registry Number 101-85-9. Retrieved from [Link]

  • The Good Scents Company. (n.d.). alpha-amyl cinnamyl alcohol information. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Amylcinnamyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • McGill University. (n.d.). Chemical waste. Hazardous Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.